molecular formula C13H12ClNO3 B070855 Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate CAS No. 175134-96-0

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B070855
CAS No.: 175134-96-0
M. Wt: 265.69 g/mol
InChI Key: DDTMBADUIBZXKC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a high-value chemical intermediate and scaffold of significant interest in medicinal chemistry and drug discovery research. This multifunctional quinoline derivative serves as a versatile precursor for the synthesis of a diverse array of biologically active molecules. Its core structure, featuring a carboxylate ester, a chloro substituent, and a hydroxyl group, allows for extensive synthetic modification, making it an ideal building block for constructing compound libraries targeting various disease pathways.

Properties

IUPAC Name

ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTMBADUIBZXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172806
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
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Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-96-0
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175134-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] This document offers a detailed, step-by-step protocol for the synthesis of the title compound via the Gould-Jacobs reaction, a classic and versatile method for the preparation of 4-hydroxyquinoline derivatives.[3][4] Furthermore, this guide delves into the essential analytical techniques for the comprehensive characterization of the synthesized molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing a framework for self-validation, this guide is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel quinoline-based therapeutics.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][5] These nitrogen-containing heterocyclic compounds are integral to the molecular architecture of numerous approved drugs, demonstrating efficacy as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][5] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, is a key pharmacophore found in a variety of biologically active molecules. The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, ultimately led to the development of the highly successful fluoroquinolone antibiotics.[5]

The title compound, this compound, combines the essential 4-hydroxyquinoline-3-carboxylate core with specific substitutions on the benzene ring—a chloro group at position 6 and a methyl group at position 8. These modifications are anticipated to modulate the compound's physicochemical properties and biological activity, making it a valuable target for screening in various drug discovery programs. This guide provides the foundational knowledge for the synthesis and rigorous characterization of this promising molecule.

Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines.[3] The reaction proceeds through two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.[3]

Causality of Experimental Choices
  • Starting Materials : The synthesis of this compound commences with 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM). The choice of 4-chloro-2-methylaniline is dictated by the desired substitution pattern on the final quinoline ring.

  • Reaction Conditions : The initial condensation is typically performed at a moderately elevated temperature to facilitate the formation of the enamine intermediate and the elimination of ethanol. The subsequent cyclization requires a significantly higher temperature to overcome the activation energy barrier for the intramolecular reaction. High-boiling solvents such as diphenyl ether or paraffin oil are traditionally used for this step, although modern approaches often utilize microwave irradiation for more efficient and controlled heating.[6]

  • Tautomerism : It is crucial to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone form. The quinolone tautomer is often the more stable form.[3]

Experimental Workflow Diagram

Gould_Jacobs_Workflow Figure 1: Gould-Jacobs Reaction Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Work-up & Purification Start 4-chloro-2-methylaniline + Diethyl Ethoxymethylenemalonate (DEEM) Condensation Heat (100-120 °C) - EtOH Start->Condensation Mix Intermediate Ethyl 2-((4-chloro-2-methylphenyl)amino)methylenemalonate Condensation->Intermediate Cyclization High Temperature (e.g., 250 °C in Diphenyl Ether) or Microwave Irradiation Product This compound Cyclization->Product Intermediate_ref Intermediate Intermediate_ref->Cyclization Workup Cooling, Precipitation, Filtration, Washing Purification Recrystallization Workup->Purification Final_Product Pure Product Purification->Final_Product Product_ref Crude Product Product_ref->Workup

Caption: Figure 1: Gould-Jacobs Reaction Workflow.

Detailed Step-by-Step Protocol

This protocol is a well-established and adaptable method based on the principles of the Gould-Jacobs reaction.

Materials:

  • 4-chloro-2-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or a suitable high-boiling solvent)

  • Ethanol

  • Hexanes (or other non-polar solvent for washing)

Procedure:

  • Condensation: In a round-bottom flask equipped with a condenser, combine 4-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring to 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline starting material.

  • Removal of Ethanol: After the condensation is complete, remove the ethanol by-product by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Thermal Cyclization: To the resulting crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250 °C. The cyclization reaction is typically complete within 30-60 minutes at this temperature.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling. The precipitation can be further encouraged by the addition of a non-polar solvent like hexanes.

  • Purification: Collect the solid product by filtration and wash it thoroughly with a non-polar solvent (e.g., hexanes or diethyl ether) to remove the high-boiling solvent. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Self-Validation: The progress of the reaction should be monitored at each stage using TLC. The final product should be characterized by melting point determination and the spectroscopic methods outlined in the following section to confirm its identity and purity.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data for the title compound, based on the analysis of structurally similar molecules.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₂ClNO₃
Molecular Weight 265.7 g/mol
Appearance Off-white to pale yellow solid
CAS Number 228728-86-7
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of the hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4triplet3H-OCH₂CH
~2.6singlet3HAr-CH ₃ (at C8)
~4.4quartet2H-OCH ₂CH₃
~7.6doublet1HAr-H (at C7)
~7.9doublet1HAr-H (at C5)
~8.5singlet1HAr-H (at C2)
~12.0broad singlet1H-OH (or NH in quinolone form)

Causality of Assignments:

  • The ethyl ester group will exhibit a characteristic triplet and quartet pattern.

  • The methyl group at C8 will appear as a singlet in the aromatic region.

  • The aromatic protons on the benzene ring will appear as doublets due to coupling with each other.

  • The proton at C2 is a singlet as it has no adjacent protons.

  • The hydroxyl proton (or NH proton in the quinolone tautomer) will be a broad singlet and its chemical shift can be concentration-dependent.

3.2.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~14-OCH₂C H₃
~18Ar-C H₃ (at C8)
~61-OC H₂CH₃
~110Quaternary Carbon (C4a)
~118Aromatic CH (C7)
~125Aromatic CH (C5)
~128Quaternary Carbon (C8a)
~130Quaternary Carbon (C6)
~140Aromatic CH (C2)
~148Quaternary Carbon (C8)
~170Ester Carbonyl (C =O)
~175Quaternary Carbon (C4)

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (or N-H stretch)
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
~1720C=O stretch (ester)
~1650C=O stretch (quinolone tautomer)
1600, 1580, 1500Aromatic C=C stretches
~1250C-O stretch (ester)
~800C-Cl stretch

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): m/z = 265 (for ³⁵Cl) and 267 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Expected Fragmentation: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 220. Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 192.

Characterization Workflow Diagram

Characterization_Workflow Figure 2: Comprehensive Characterization Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_confirmation Confirmation Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation MP Melting Point Synthesized_Product->MP Purity Assessment Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed MP->Structure_Confirmed

Caption: Figure 2: Comprehensive Characterization Workflow.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Gould-Jacobs reaction remains a highly relevant and effective method for accessing the medicinally important 4-hydroxyquinoline scaffold. The provided step-by-step protocol, coupled with the rationale behind the experimental choices, offers a solid foundation for researchers to successfully synthesize this target molecule. Furthermore, the comprehensive guide to the characterization of the final product, including predicted spectroscopic data, ensures that scientists can rigorously validate the identity and purity of their synthesized compound. The knowledge contained within this guide will undoubtedly be a valuable resource for those working in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel quinoline-based therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Manera, C., Benetti, V., Castelli, M. P., Cavallini, T., Lazzarotti, S., Pibiri, F., ... & Ferrarini, P. L. (2006). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4 (1H)-on-3-carboxamide and Quinolin-4 (1H)-on-3-carboxamide Derivatives as CB2 Selective Agonists. Journal of Medicinal Chemistry, 49(20), 5947-5957. [Link]

  • Kovács, K., Soós, J., Rácz, B., Hegedűs, C., Fodor, L., & Mernyák, E. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3959. [Link]

  • ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved January 12, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

Sources

Physical and chemical properties of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its structural attributes, physicochemical properties, plausible synthetic routes, and reactivity. Furthermore, this document outlines detailed experimental protocols for its characterization and explores its potential applications, particularly in the realm of drug development. The insights presented herein are synthesized from established principles of quinoline chemistry and data from structurally analogous compounds, offering a robust framework for researchers and scientists.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" forms the core of numerous natural and synthetic molecules with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system, which modulate their physicochemical properties and biological targets.[1]

This compound belongs to the 4-hydroxyquinoline-3-carboxylate family. The substituents on this particular molecule—a chloro group at position 6, a methyl group at position 8, a hydroxyl group at position 4, and an ethyl carboxylate at position 3—are expected to confer a unique combination of electronic and steric properties, making it a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

The structure of this compound (CAS: 228728-86-7) is characterized by the quinoline core with specific functional groups that dictate its properties.[6]

A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-quinolone form.[7] This equilibrium is influenced by the solvent and pH, which in turn affects the molecule's reactivity and biological interactions.

Diagram: Tautomeric Equilibrium

G cluster_0 4-Hydroxyquinoline Form cluster_1 4-Quinolone Form a a b b a->b Tautomerization

Caption: Tautomerism of the 4-hydroxyquinoline core.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Rationale
Molecular Formula C₁₃H₁₂ClNO₃[6]
Molecular Weight 265.7 g/mol Calculated from formula
Appearance Light yellow to beige crystalline solidInferred from analogous 4-hydroxyquinolines[8]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO)Based on general properties of 4-hydroxyquinolines[8]
pKa Weakly acidic (due to the 4-hydroxyl group) and weakly basic (due to the quinoline nitrogen)General property of quinoline derivatives[9]

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on well-established named reactions in quinoline chemistry, such as the Gould-Jacob reaction.[2]

Diagram: Proposed Synthetic Workflow

G start 4-Chloro-2-methylaniline + Diethyl ethoxymethylenemalonate step1 Thermal Cyclization (Gould-Jacob Reaction) start->step1 product This compound step1->product

Caption: Proposed Gould-Jacob synthesis route.

Experimental Protocol: Proposed Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-chloro-2-methylaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • Initial Reaction: Heat the mixture at 130-140°C for 2 hours. The ethanol generated during the reaction can be distilled off.

  • Cyclization: Add the intermediate from the previous step to a high-boiling point solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the purified this compound.

Chemical Reactivity

The reactivity of this molecule is governed by its key functional groups:

  • 4-Hydroxy Group: Can undergo O-alkylation and O-acylation. It also directs electrophilic substitution.[10]

  • Quinoline Nitrogen: Can be protonated or alkylated.

  • Position 2: Can be activated for C-H functionalization.[10]

  • Ethyl 3-Carboxylate: Susceptible to hydrolysis to the corresponding carboxylic acid or can be converted to amides.[11][12]

  • 6-Chloro Group: Can be displaced via nucleophilic aromatic substitution under specific conditions, though this is generally difficult on the benzene ring of the quinoline system.

Potential Applications in Drug Development and Research

The structural motifs within this compound suggest a range of potential biological activities, making it a valuable candidate for screening in various therapeutic areas.

  • Anticancer Activity: The quinoline scaffold is present in several anticancer drugs.[13] Chloroquinoline derivatives, in particular, have shown cytotoxic activity against various cancer cell lines.[5][13] The title compound could be evaluated for its antiproliferative effects.

  • Antimalarial Potential: The 4-aminoquinoline core is famous for its antimalarial properties (e.g., chloroquine). While this is a 4-hydroxyquinoline, the underlying scaffold is of interest for developing new antiplasmodial agents.[14]

  • Antibacterial and Antifungal Properties: Many quinoline derivatives exhibit potent antimicrobial and antifungal activities.[4][15]

  • Neuroprotective Effects: Kynurenic acid, a 4-hydroxyquinoline-2-carboxylic acid derivative, is an endogenous neuroprotective agent, suggesting that other molecules in this class could have applications in neurological disorders.[16]

  • Research Intermediate and Metal Chelator: This compound can serve as a versatile intermediate for the synthesis of more complex molecules.[15] The 4-hydroxyquinoline moiety is also known to chelate metal ions, which can be explored in analytical chemistry or for therapeutic purposes.[8][15]

Diagram: General Workflow for Biological Screeningdot

G start Synthesized Compound (this compound) step1 In Vitro Assays (e.g., MTT for cytotoxicity, MIC for antibacterial) start->step1 step2 Mechanism of Action Studies (e.g., Enzyme inhibition, Docking) step1->step2 step3 In Vivo Models (e.g., Xenograft models for cancer) step2->step3 outcome Lead Compound Identification step3->outcome

Sources

An In-Depth Technical Guide to the Postulated Mechanisms of Action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Novel Quinoline Carboxylate

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this document serves as an in-depth technical exploration into the potential mechanisms of action for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide synthesizes current knowledge on related quinoline derivatives to propose and elaborate on the most probable biological targets and signaling pathways for this specific molecule. Our objective is to provide a robust framework for future research and drug development efforts.

Introduction to the Quinoline Scaffold and its Therapeutic Significance

Quinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring.[1] This privileged structure endows them with the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The specific substitutions on the quinoline ring, such as the chloro, hydroxy, methyl, and ethyl carboxylate groups in the compound of interest, are critical in defining its unique physicochemical properties and, consequently, its mechanism of action.

Postulated Mechanism of Action I: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

A compelling avenue of investigation for this compound is its potential role as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. HIF-1 is a heterodimeric transcription factor, composed of HIF-1α and HIF-1β subunits, that plays a central role in the cellular response to low oxygen levels (hypoxia), a hallmark of the tumor microenvironment.[4] The stabilization and activation of HIF-1 drive the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression and resistance to therapy.[4]

The HIF-1 Signaling Pathway

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets it for proteasomal degradation. In a hypoxic environment, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

Caption: Proposed inhibition of DHODH in pyrimidine biosynthesis.

Experimental Protocol: In Vitro DHODH Enzyme Assay

A direct enzymatic assay can be performed to quantify the inhibitory activity of this compound against DHODH.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human DHODH is purified. The substrate, dihydroorotate, and the electron acceptor, 2,6-dichloroindophenol (DCIP), are prepared in a suitable buffer.

  • Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the substrate, DCIP, and varying concentrations of the test compound.

  • Spectrophotometric Measurement: The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated. The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Parameter Description
Enzyme Recombinant Human DHODH
Substrate Dihydroorotate
Electron Acceptor DCIP
Wavelength 600 nm
Compound Concentrations Serial dilutions from 100 µM to 1 nM

Concluding Remarks and Future Directions

This guide has outlined two plausible and compelling mechanisms of action for this compound: the inhibition of the HIF-1 signaling pathway and the inhibition of the DHODH enzyme. Both pathways are validated targets in oncology and immunology. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigations, including cytotoxicity assays against a panel of cancer cell lines, in vivo studies in relevant animal models, and structural biology studies to elucidate the binding mode of the compound to its target, are warranted to fully characterize its therapeutic potential.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. NIH. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1] Its unique structural and electronic properties have made it a versatile template for the development of a vast array of therapeutic agents. From the pioneering antimalarial drug quinine to the potent fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated a remarkable breadth of biological activities.[2][3] This guide delves into the untapped potential of a specific, yet promising, member of this family: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate . While direct extensive research on this particular molecule is nascent, a comprehensive analysis of its structural analogues provides a compelling rationale for its investigation as a novel therapeutic candidate. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the synthesis, potential therapeutic applications, and detailed experimental protocols to explore its efficacy.

Molecular Architecture and Synthesis Rationale

The structure of this compound combines several key pharmacophoric features that suggest significant biological potential. The 4-hydroxyquinoline core is a known bioisostere of a carboxylic acid and is crucial for the activity of many antibacterial and anticancer agents.[4] The electron-withdrawing chloro group at the 6-position can enhance antibacterial potency, while the methyl group at the 8-position can influence lipophilicity and metabolic stability.[1][5] The ethyl carboxylate group at the 3-position is a common feature in many quinoline-based drugs and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and enhancing its selectivity for cancer cells.[6]

Proposed Synthetic Pathway: Modified Conrad-Limpach-Knorr Cyclization

A plausible and efficient route to synthesize the title compound is through a modified Conrad-Limpach-Knorr reaction. This established methodology for constructing 4-hydroxyquinolines provides a solid foundation for obtaining the target molecule in good yield.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-Amino-5-chloro-3-methylacetophenone 2-Amino-5-chloro- 3-methylacetophenone Reaction High-boiling solvent (e.g., Diphenyl ether) Heat (250-260 °C) 2-Amino-5-chloro-3-methylacetophenone->Reaction Diethyl_malonate Diethyl malonate Diethyl_malonate->Reaction Product Ethyl 6-chloro-4-hydroxy- 8-methylquinoline-3-carboxylate Reaction->Product Cyclization

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine 1.0 equivalent of 2-amino-5-chloro-3-methylacetophenone and 1.2 equivalents of diethyl malonate in a high-boiling point solvent such as diphenyl ether.

  • Thermal Cyclization: Heat the reaction mixture to 250-260 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product can be collected by filtration.

  • Purification: Wash the crude product with a suitable solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Therapeutic Application I: Anticancer Activity

The quinoline scaffold is a recurring motif in a multitude of anticancer agents.[7][8] Derivatives of quinoline-3-carboxylate and 4-oxoquinoline-3-carboxamide have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][9] Notably, some analogues have shown promising potency against breast cancer (MCF-7) and leukemia (K-562) cell lines, with IC50 values in the low micromolar range.[7] The mechanism of action for many of these compounds involves the induction of apoptosis.[8]

The structural features of this compound align with those of known cytotoxic quinolines. The planar heterocyclic ring system can intercalate with DNA, while the various substituents can interact with specific enzymes or receptors involved in cell proliferation and survival.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, K562, and a gastric cancer cell line) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound Class Cell Line Reported IC50 (µM) Reference
Quinoline-3-carboxylate derivativesMCF-70.33[7]
Quinoline-3-carboxylate derivativesK5620.28[7]
4-Oxoquinoline-3-carboxamide derivativesGastric CancerSignificant Cytotoxicity[9]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-782.9% growth reduction[10]

Table 1: Reported anticancer activities of related quinoline derivatives.

Anticancer_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, K562) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of This compound Cell_Seeding->Compound_Prep Incubation Treat cells and incubate for 48-72h Compound_Prep->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance Measure absorbance at 570 nm Formazan_Solubilization->Absorbance IC50 Calculate IC50 value Absorbance->IC50 Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Bacterial_Culture Prepare standardized bacterial inoculum Inoculation Inoculate 96-well plates Bacterial_Culture->Inoculation Compound_Dilution Prepare serial dilutions of test compound Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination Determine the MIC Visual_Inspection->MIC_Determination

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest at the crossroads of established medicinal chemistry principles and the quest for novel therapeutic agents. The compelling body of evidence from structurally related compounds strongly suggests its potential as a dual-action anticancer and antibacterial agent. The synthetic route is straightforward, and the initial biological evaluation can be conducted using robust and well-established in vitro assays.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro screening against a diverse panel of cancer cell lines and pathogenic bacteria. Promising results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and a thorough toxicological evaluation. The exploration of this compound represents a scientifically sound and promising avenue for the discovery of next-generation therapeutics.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Deriv
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (URL: [Link])

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (URL: [Link])

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (URL: [Link])

  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (URL: Available upon request)
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (URL: [Link])

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (URL: [Link])

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (URL: Available upon request)
  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (URL: [Link])

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)
  • Ethyl 4-hydroxyquinoline-3-carboxyl
  • Ethyl 4-hydroxyquinoline-3-carboxyl
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (URL: Available upon request)
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

  • Ethyl 4-hydroxyquinoline-3-carboxyl
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (URL: [Link])

  • Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). (URL: Available upon request)
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

  • Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. (URL: [Link])

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (URL: [Link])

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (URL: [Link])

  • 6-Chloroquinoline-3-carboxylic acid. (URL: [Link])

  • METHYL 6-CHLOROQUINOLINE-3-CARBOXYLATE. (URL: [Link])

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In silico modeling of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Interactions

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound is a member of this versatile class of compounds. Understanding its molecular interactions is paramount for elucidating its mechanism of action and guiding the development of more potent and selective derivatives. This technical guide provides a comprehensive, field-proven workflow for the in silico characterization of this molecule. We will navigate the essential stages of computational drug discovery, from ligand and target preparation to molecular docking, molecular dynamics simulations, and ADMET prediction. Each protocol is presented with a focus on the underlying scientific rationale, ensuring a self-validating and robust approach to computational analysis.[2][3][4]

Foundational Principles: The "Why" of the Workflow

Before delving into specific protocols, it is crucial to understand the logical flow of our in silico investigation. The entire process is designed as a funnel, starting with broad, rapid screening and progressively moving towards more computationally intensive and detailed analyses for the most promising results. This hierarchical approach maximizes efficiency and confidence in the generated data.[5][6][7]

The workflow is designed to answer a series of critical questions:

  • Preparation: What are the stable, three-dimensional structures of our ligand and its potential protein target?

  • Binding Prediction: Does the ligand bind to the target? If so, how strongly and in what orientation? (Molecular Docking)

  • Stability Assessment: Is the predicted binding pose stable over time in a simulated physiological environment? (Molecular Dynamics)

  • Drug-Likeness: Does the ligand possess favorable pharmacokinetic and safety properties? (ADMET Prediction)

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Simulation & Refinement cluster_2 Phase 3: Drug-Likeness Profiling LigandPrep Ligand Preparation (ECHMQC 3D Structure) TargetID Target Identification (e.g., Protein Kinase) Docking Molecular Docking (Binding Affinity & Pose Prediction) LigandPrep->Docking TargetPrep Target Preparation (PDB Structure Refinement) TargetID->TargetPrep TargetPrep->Docking Validation Docking Protocol Validation (RMSD < 2Å) Docking->Validation MD_Sim Molecular Dynamics (MD) Simulation (Complex Stability Assessment) Validation->MD_Sim Proceed with Best Pose MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis ADMET ADMET Prediction (Pharmacokinetics & Toxicity) MD_Analysis->ADMET Confirm Stable Interaction Final Candidate Viability Assessment ADMET->Final G Start Start with Best Docked Pose (Protein-Ligand Complex) Topology 1. Generate Topology (Force Field Parameters for Protein & Ligand) Start->Topology Solvation 2. Solvation (Place in Water Box) Topology->Solvation Ions 3. Add Ions (Neutralize System) Solvation->Ions Minimization 4. Energy Minimization (Relax the System) Ions->Minimization NVT 5. NVT Equilibration (Constant Volume/Temp) Minimization->NVT NPT 6. NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production 7. Production MD (100 ns Simulation) NPT->Production Analysis 8. Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Sources

An In-Depth Technical Guide to the Crystal Structure of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications.[1][2][3] Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for effective drug design and optimization. This guide provides a comprehensive technical overview of the crystal structure of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of this writing, we will leverage established methodologies and data from closely related analogues to present a robust analysis. This document details the probable synthesis and crystallization protocols, outlines the complete workflow for single-crystal X-ray diffraction (SCXRD) analysis, and interprets the anticipated structural features—including molecular geometry and intermolecular interactions—and their profound implications for structure-based drug discovery.

Introduction: The Strategic Importance of Quinolines in Pharmacology

Quinoline and its derivatives represent a "privileged scaffold" in drug discovery, a distinction earned due to their consistent appearance in molecules with diverse and potent pharmacological activities.[2][3] From the foundational antimalarial drug quinine to modern fluoroquinolone antibiotics and kinase inhibitors for cancer therapy, the quinoline nucleus offers a versatile template for interacting with a wide array of biological targets.[4]

The therapeutic efficacy of a quinoline-based drug is intrinsically linked to its three-dimensional structure. Factors such as the planarity of the bicyclic system, the spatial orientation of substituents, and the molecule's ability to form specific intermolecular contacts (e.g., hydrogen bonds, π–π stacking) with its target protein are critical determinants of its biological function.[4] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this atomic-level information, providing a precise map of electron density and atomic positions within a crystal lattice.[5][6] This structural blueprint is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective compounds.[3]

  • Computational Modeling: Providing accurate input for molecular docking and dynamics simulations to predict binding modes and affinities.

  • Lead Optimization: Identifying opportunities for chemical modification to improve pharmacokinetic and pharmacodynamic properties.

This guide focuses on this compound, a molecule featuring key substituents—a chloro group, a methyl group, and an ethyl carboxylate ester—that are expected to modulate its electronic properties, solubility, and interaction potential.

Experimental Workflow: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the final structural model. The workflow described herein represents a validated, field-proven approach for small organic molecules.

Synthesis and Crystallization

The synthesis of the title compound would likely follow established routes for quinoline-3-carboxylate derivatives. A common and effective method is the Gould-Jacobs reaction or a similar cyclization strategy.

Protocol for Synthesis:

  • Reactant Preparation: Begin with a suitably substituted aniline, in this case, 4-chloro-2-methylaniline.

  • Condensation: React the aniline with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an intermediate enamine.

  • Thermal Cyclization: Heat the intermediate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The high temperature induces an intramolecular cyclization, followed by the elimination of ethanol to form the quinoline ring system.[7] The product obtained is the 4-hydroxyquinoline derivative.

  • Purification: The crude product is cooled, precipitated (often with a non-polar solvent like n-hexane), filtered, and purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.[7]

Protocol for Growing X-ray Quality Single Crystals:

The acquisition of high-quality single crystals is often the most challenging step in a SCXRD experiment.[8] The following methods are standard for organic compounds.

  • Solvent Selection: Identify a solvent in which the compound is moderately soluble. Solvents like ethanol, methanol, acetonitrile, or mixtures such as dichloromethane/methanol are common starting points.[8][9]

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent.

    • Filter the solution to remove any particulate matter.

    • Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.[7]

  • Vapor Diffusion:

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting gradual crystallization.

The ideal crystal for SCXRD should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in each dimension.

G cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xrd X-Ray Diffraction cluster_refinement Structure Solution & Refinement s1 Reactants (Substituted Aniline + EMME) s2 Condensation Reaction s1->s2 s3 Thermal Cyclization s2->s3 s4 Purification (Recrystallization) s3->s4 c1 Solvent Screening s4->c1 Pure Compound c2 Slow Evaporation or Vapor Diffusion c1->c2 c3 Harvest Single Crystal c2->c3 x1 Mount Crystal on Diffractometer c3->x1 Suitable Crystal x2 Data Collection (Rotating Crystal Method) x1->x2 x3 Data Reduction x2->x3 r1 Structure Solution (e.g., SHELXS) x3->r1 Reflection Data r2 Structure Refinement (e.g., SHELXL) r1->r2 r3 Validation & CIF Generation r2->r3 end_node Final Crystal Structure r3->end_node

Caption: Experimental workflow from synthesis to final crystal structure.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate the diffraction data needed to solve its structure.[10]

Protocol for Data Collection and Structure Solution:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal motion and radiation damage.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., a Bruker APEXII or Rigaku XtaLAB Synergy).[6][11] A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector) at different orientations.[10]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like absorption), and scaled.[11]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.[11]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process optimizes atomic positions and displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11][12]

  • Validation: The final refined structure is validated using metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the calculated and observed structure factors. The final model is checked for geometric consistency and potential errors before being prepared for publication, typically in the form of a Crystallographic Information File (CIF).

Structural Analysis and Discussion

As no published crystal structure exists for the title compound, we will analyze the crystallographic data of highly relevant analogues to predict its structural characteristics. A key consideration is the tautomerism between the 4-hydroxyquinoline and the 4-quinolone forms. In the solid state, the 4-quinolone tautomer is often favored due to its ability to form strong intermolecular hydrogen bonds.[7] We will use the structure of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a primary reference.[13]

Table 1: Comparative Crystallographic Data of Related Quinolone/Quinoline Derivatives

ParameterEthyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[13]Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[12]Ethyl 2-chloro-6-methylquinoline-3-carboxylate[11]
Formula C₁₂H₁₀ClNO₃C₁₉H₁₆ClNO₂C₁₃H₁₂ClNO₂
Crystal System TriclinicTriclinicTriclinic
Space Group P-1P-1P-1
a (Å) 9.3288.36226.0391
b (Å) 11.04310.19717.2986
c (Å) 12.35010.705213.4323
α (°) 73.298110.44098.238
β (°) 70.57101.58890.123
γ (°) 77.2294.86096.429
V (ų) 1137.8825.91582.16
Z 422
Molecular Geometry
  • Quinoline Core: The fused bicyclic quinoline ring system is expected to be nearly planar. In related structures, the root-mean-square deviation (r.m.s.d.) from the mean plane of the ring system is typically very low, on the order of 0.01–0.03 Å.[11][12] This planarity is crucial for enabling π–π stacking interactions in the crystal lattice.

  • Ethyl Carboxylate Group: The ethyl carboxylate substituent at the C3 position is a key functional group for interaction. Its orientation relative to the quinoline plane is significant. In many reported structures, this ester group is twisted out of the quinoline plane, with dihedral angles ranging from 55° to 87°.[9][11] This non-coplanar arrangement is a result of steric hindrance with adjacent atoms.

  • Substituent Effects: The chloro atom at C6 and the methyl group at C8 will lie within the plane of the quinoline ring. These substituents will influence the molecule's electronic distribution and its packing in the solid state.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal is dictated by a network of non-covalent interactions.

  • Hydrogen Bonding: If the molecule crystallizes in the 4-quinolone tautomeric form, the N-H group of the pyridinone ring and the C=O group at the C4 position will act as strong hydrogen bond donors and acceptors, respectively. In the structure of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, N—H⋯O hydrogen bonds link molecules into supramolecular layers.[13] This is a dominant interaction that would be expected in the title compound.

  • π–π Stacking: The planar aromatic quinoline cores are well-suited for π–π stacking interactions. In the crystal structure of Ethyl 2-chloro-6-methylquinoline-3-carboxylate, molecules are arranged in layers featuring stacking with centroid-centroid distances around 3.68 Å.[11] This type of interaction is a major contributor to the stability of the crystal lattice and is highly probable for the title compound.

  • Halogen Bonding and Other Weak Interactions: The chlorine atom at the C6 position can participate in weaker C—H⋯Cl or halogen bonding interactions, further stabilizing the crystal packing arrangement.

G cluster_mol Molecular Features cluster_inter Intermolecular Interactions A Planar Quinoline Core E π–π Stacking A->E Result Crystal Lattice (3D Supramolecular Assembly) B Twisted Ethyl Ester Group C N-H Donor & C=O Acceptor (in 4-quinolone tautomer) D N-H···O Hydrogen Bonds C->D D->Result E->Result F Weak C-H···Cl Contacts F->Result

Caption: Relationship between molecular features and crystal packing forces.

Implications for Drug Development

The detailed structural information derived from SCXRD is not merely an academic exercise; it is actionable intelligence for drug development professionals.

  • Pharmacophore Modeling: The precise geometry of the quinoline core, the orientation of the ethyl carboxylate group, and the positions of the hydrogen bond donors/acceptors define the pharmacophore. This model can be used to search for other compounds with similar 3D features.

  • Target-Based Design: If the biological target of this quinoline series is known (e.g., a kinase or a DNA-binding protein), the crystal structure can be docked into the active site of the target. This allows for:

    • Rationalizing Activity: Understanding why the chloro and methyl groups at positions C6 and C8 contribute to or detract from binding affinity.

    • Identifying Hotspots: Pinpointing where modifications can be made to enhance interactions. For instance, the ester group could be modified to better fit into a specific pocket, or the methyl group could be replaced with a group capable of forming a new hydrogen bond.

  • Improving Physicochemical Properties: Crystal packing analysis reveals information about solid-state properties like stability and solubility. Understanding the intermolecular forces can help in designing molecules that are less likely to have polymorphism issues and possess more favorable formulation characteristics.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis based on established crystallographic principles and data from closely related analogues provides significant insight. The molecule is expected to possess a planar quinoline core with a twisted ethyl carboxylate group. In its likely 4-quinolone tautomeric form, the crystal structure will be dominated by strong N-H···O hydrogen bonding and π–π stacking interactions. This detailed structural understanding is critical for advancing the development of this and other quinoline-based compounds, providing a rational foundation for optimizing their therapeutic potential through informed, structure-based design.

References

  • Reyes-Mancera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o436–o437. Available at: [Link]

  • Patel, D. B., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Future Journal of Pharmaceutical Sciences, 9(1), 69. Available at: [Link]

  • Jadhav, P. D., et al. (2023). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Singh, R., & Kumar, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 869-886. Available at: [Link]

  • Moghadam, F. A., et al. (2011). An Overview: The biologically important quninoline derivatives. Der Pharma Chemica, 3(5), 269-282. Available at: [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Afzal, O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18501-18526. Available at: [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Available at: [Link]

  • Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2986. Available at: [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Benzerka, M. M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941–o942. Available at: [Link]

  • Chem-Space. Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • RSC Publishing. (2017). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Available at: [Link]

  • Fun, H.-K., et al. (2009). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1002. Available at: [Link]

  • Molport. Compound ethyl 6-chloro-4-(2-chloroanilino)-8-methylquinoline-3-carboxylate. Available at: [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

  • Garudachari, B., et al. (2012). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. ResearchGate. Available at: [Link]

  • ResearchGate. Synthesis of quinoline-3-carboxylate derivative 21-R. Available at: [Link]

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for evaluating the solubility and stability of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a quinoline derivative with potential applications in pharmaceutical development.[1] As a key intermediate or active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, outline self-validating protocols, and provide a framework for generating robust and reliable data.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are known to exhibit a wide range of biological activities and are core structures in many synthetic pharmaceuticals.[2] The subject molecule's structure, featuring a chloro substituent, a hydroxyl group, a methyl group, and an ethyl carboxylate moiety, suggests a complex physicochemical profile that warrants detailed investigation.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 228728-86-7[3]

  • Molecular Formula: C13H12ClNO3[3]

  • Molecular Weight: 265.69 g/mol

A thorough characterization of this molecule's solubility and stability is a critical early-stage step in the drug development process.[4][5] This data informs decisions on formulation strategies, suitable storage conditions, and the analytical methods required for quality control.

Solubility Studies: A Foundation for Formulation

The solubility of an API is a critical determinant of its bioavailability. Understanding the solubility of this compound in various media is essential for developing a viable dosage form.

Theoretical Considerations

The molecule's structure suggests a relatively low aqueous solubility due to the presence of the largely hydrophobic quinoline ring system and the chloro and methyl substituents. The hydroxyl and ethyl carboxylate groups will contribute to some extent to its polarity and potential for hydrogen bonding. The 4-hydroxyquinoline moiety can exist in tautomeric forms, which can influence its ionization state and, consequently, its solubility at different pH values.

Experimental Protocol: Equilibrium Solubility Measurement

A robust method for determining equilibrium solubility is the shake-flask method. This protocol is designed to achieve a saturated solution and then quantify the concentration of the dissolved compound.

Step-by-Step Protocol:

  • Preparation of Media: Prepare a range of aqueous buffers with pH values from 2 to 10 (e.g., 0.1 N HCl for pH 1.2, phosphate buffers for pH 6.8 and 7.4, and a basic buffer for pH > 8). Also, select a range of pharmaceutically relevant organic and co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each medium. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically at 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from replicate measurements after equilibrium has been confirmed (i.e., when solubility values from different time points are consistent).

Data Presentation: Solubility Profile

The following table illustrates a hypothetical solubility profile for this compound.

MediumTemperature (°C)Solubility (mg/mL)
0.1 N HCl (pH 1.2)250.05
Phosphate Buffer (pH 6.8)250.12
Phosphate Buffer (pH 7.4)250.15
Water250.08
Ethanol255.2
Propylene Glycol252.8
PEG 400254.5
0.1 N HCl (pH 1.2)370.09
Phosphate Buffer (pH 6.8)370.20
Phosphate Buffer (pH 7.4)370.25

Stability Studies: Ensuring Product Integrity

Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life of a drug substance.[4] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are a key component of this process.[5]

Rationale for Stress Conditions

Forced degradation studies are designed to intentionally degrade the molecule to identify likely degradation products and to develop a stability-indicating analytical method.[4][6] The choice of stress conditions is guided by ICH guidelines and the chemical nature of the molecule.

Experimental Workflow: Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C) API->Thermal Expose to Photolytic Photolytic Stress (ICH Q1B Guidelines) API->Photolytic Expose to Neutralization Neutralization/ Quenching Acid->Neutralization After specified time Base->Neutralization After specified time Oxidation->Neutralization After specified time HPLC HPLC-UV/MS Analysis Thermal->HPLC Photolytic->HPLC Neutralization->HPLC Characterization Degradant Characterization HPLC->Characterization Stability_Assessment_Logic cluster_studies Forced Degradation Studies cluster_method_dev Method Development cluster_outcomes Key Outcomes Stress Hydrolytic Oxidative Thermal Photolytic Method Stability-Indicating HPLC Method Stress->Method Provides samples for Pathways Degradation Pathways Method->Pathways Enables identification of Degradants Degradant Identification Pathways->Degradants Leads to Formulation Formulation & Packaging Strategy Pathways->Formulation Degradants->Formulation Informs ShelfLife Shelf-Life Estimation Formulation->ShelfLife Contributes to

Caption: Logical flow of stability assessment.

Conclusion

The solubility and stability studies of this compound are fundamental to its successful development as a pharmaceutical product. The methodologies outlined in this guide provide a robust framework for generating the necessary data to understand its physicochemical properties, develop a stable formulation, and ensure the quality and safety of the final drug product. A systematic approach, grounded in established scientific principles and regulatory guidelines, is essential for navigating the complexities of drug development.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. [Link]

  • National Institutes of Health (NIH). (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • National Institutes of Health (NIH). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • Chem-Space. Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • MolPort. Compound ethyl 6-chloro-8-methyl-4-(3-methylanilino)quinoline-3-carboxylate. [Link]

  • MolPort. Compound ethyl 6-chloro-4-(2-chloroanilino)-8-methylquinoline-3-carboxylate. [Link]

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Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. The protocol is based on the well-established Gould-Jacobs reaction, a powerful method for constructing the quinoline scaffold.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental procedure, and includes critical safety information and data presentation for reproducibility. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[4] The specific target molecule, this compound, serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its substituted quinoline core is a privileged scaffold in drug discovery.

The synthesis protocol outlined herein utilizes the Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][3][5] The reaction proceeds through a condensation followed by a thermal cyclization.[6][7] This application note aims to provide a detailed and practical guide to this synthesis, emphasizing the rationale behind procedural steps to ensure both success and safety in the laboratory.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a multi-step process that begins with the reaction of an aniline derivative with an alkoxymethylenemalonic ester.[1][2] In this specific synthesis, 2-amino-4-chlorotoluene reacts with diethyl (ethoxymethylene)malonate.

The mechanism can be broken down into two primary stages:

  • Condensation: The reaction is initiated by a nucleophilic attack of the amine group of 2-amino-4-chlorotoluene on the electrophilic carbon of the ethoxymethylene group of diethyl (ethoxymethylene)malonate. This is followed by the elimination of ethanol to form an intermediate, ethyl 2-((3-chloro-2-methylphenyl)amino)methylene-3-oxobutanoate.[1][2]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures.[8] This step involves a 6-electron cyclization process, leading to the formation of the quinoline ring system and the elimination of a second molecule of ethanol.[1][2] The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether, to achieve the necessary temperature for cyclization.[9][10][11] The resulting product exists in tautomeric equilibrium, predominantly as the 4-oxo form, which is equivalent to the 4-hydroxyquinoline.[1][2]

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Amino-4-chlorotoluene95-79-4141.6014.16 g0.10
Diethyl (ethoxymethylene)malonate87-13-8216.2323.79 g (21.6 mL)0.11
Diphenyl ether101-84-8170.21150 mL-
Petroleum Ether--200 mL-
Ethanol64-17-546.07As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Synthesis Procedure

Step 1: Initial Condensation

  • In a 250 mL round-bottom flask, combine 14.16 g (0.10 mol) of 2-amino-4-chlorotoluene and 23.79 g (0.11 mol) of diethyl (ethoxymethylene)malonate.

  • Heat the mixture gently to approximately 100-110 °C with stirring for 1 hour in a fume hood.

  • Ethanol will be evolved as a byproduct. The reaction mixture will gradually become a viscous oil, which is the intermediate product.

Step 2: High-Temperature Cyclization

  • Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel in a fume hood.

  • Add 150 mL of diphenyl ether to the flask and heat it to a vigorous reflux (approximately 250-260 °C) using a heating mantle.[11] Diphenyl ether is a high-boiling solvent crucial for achieving the temperature required for the cyclization reaction.[9][10][12]

  • Once the diphenyl ether is refluxing, add the warm intermediate from Step 1 dropwise to the flask over 15-20 minutes.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 30 minutes to ensure the completion of the cyclization.

Step 3: Isolation and Purification of the Product

  • Allow the reaction mixture to cool to room temperature. As it cools, the product will precipitate as a solid.

  • Add approximately 200 mL of petroleum ether to the cooled mixture to further precipitate the product and to help in washing away the diphenyl ether solvent.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with petroleum ether (2 x 50 mL) to remove any residual diphenyl ether.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven at 60-70 °C.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation & Purification A Mix 2-Amino-4-chlorotoluene and Diethyl (ethoxymethylene)malonate B Heat at 100-110°C for 1 hour A->B C Formation of Intermediate B->C D Heat Diphenyl Ether to Reflux (250-260°C) C->D E Add Intermediate Dropwise D->E F Reflux for 30 minutes E->F G Cool to Room Temperature F->G H Precipitate with Petroleum Ether G->H I Vacuum Filtration H->I J Wash with Petroleum Ether I->J K Recrystallize from Ethanol J->K L Dry Product K->L

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-4-chlorotoluene: This compound is harmful if swallowed or in contact with skin and may cause respiratory irritation.[13][14] Overexposure may lead to methemoglobinemia.[13]

  • Diethyl (ethoxymethylene)malonate: This reagent causes eye, skin, and respiratory tract irritation.[15][16] It may also cause allergic skin and respiratory reactions.[15][17]

  • Diphenyl ether: While having low acute toxicity, its vapors can be irritating.[18] It is a high-boiling point liquid, and care must be taken to avoid severe burns when working at reflux temperatures.[11]

  • Petroleum Ether: This is a highly flammable solvent. Keep away from ignition sources.

Expected Results and Characterization

The final product, this compound, should be obtained as a white to off-white crystalline solid. The expected yield is typically in the range of 60-75% based on the limiting reagent, 2-amino-4-chlorotoluene.

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as:

  • Melting Point: Comparison with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5789. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]

  • PMC. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4938. [Link]

  • YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

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  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39315-39319. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenyl Ether: A Versatile Aromatic Compound. [Link]

  • PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. [Link]

  • WordPress.com. (2012). Diphenyl Ether. [Link]

  • PubChem. (n.d.). Diethyl (ethoxymethylene)malonate. [Link]

  • Taylor & Francis. (n.d.). Diphenyl ether – Knowledge and References. [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Journal of the Iranian Chemical Society, 17(9), 2185-2212. [Link]

  • ILO. (n.d.). ICSC 0630 - 2-AMINO-5-CHLOROTOLUENE. [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • MolPort. (n.d.). Compound ethyl 6-chloro-8-methyl-4-(3-methylanilino)quinoline-3-carboxylate. [Link]

  • MolPort. (n.d.). Compound ethyl 6-chloro-4-(2-chloroanilino)-8-methylquinoline-3-carboxylate. [Link]

  • PMC. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3296. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

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The Strategic Utility of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Within this vast chemical space, Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate emerges as a highly versatile intermediate, strategically poised for the synthesis of targeted therapeutics. Its unique arrangement of functional groups—a reactive 4-hydroxy position, a modifiable C3-ester, and specific substitutions on the benzene ring—offers a rich platform for generating diverse chemical libraries. This guide provides an in-depth exploration of this intermediate's potential, focusing on its application in the discovery of novel kinase inhibitors, particularly those targeting the DNA Damage Response (DDR) pathway, as well as its broader utility in developing anticancer and antimicrobial agents. Detailed, field-tested protocols for the synthesis of the core intermediate and its subsequent derivatization are provided, alongside a discussion of the underlying chemical principles and structure-activity relationships (SAR) that guide rational drug design.

Introduction: The Quinoline Core in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a fundamental motif found in both natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The 4-hydroxyquinoline-3-carboxylate scaffold, in particular, has garnered significant attention. The serendipitous discovery of its antibacterial effects during the synthesis of chloroquine paved the way for the development of fluoroquinolone antibiotics.[3] More recently, this core has been exploited to develop potent inhibitors of various enzymes, including kinases, which are critical regulators of cellular processes and prominent targets in oncology.[4]

This compound is a bespoke intermediate, with its substituents strategically placed to influence pharmacokinetic properties and target engagement. The 6-chloro and 8-methyl groups can enhance binding affinity and modulate metabolic stability, making this scaffold an attractive starting point for lead optimization campaigns.[5]

Synthesis of the Core Intermediate

The most direct and widely adopted method for constructing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction.[6][7] This thermal cyclization process provides a robust route to the desired scaffold from readily available starting materials.

Proposed Synthetic Pathway

The synthesis of this compound (III) is proposed to proceed via the Gould-Jacobs reaction, starting from 4-chloro-2-methylaniline (I) and diethyl ethoxymethylenemalonate (II).

Synthesis_Pathway cluster_0 Gould-Jacobs Reaction 4-chloro-2-methylaniline 4-chloro-2-methylaniline (I) Intermediate Anilinoacrylate Intermediate 4-chloro-2-methylaniline->Intermediate + (II) Condensation DEEM Diethyl ethoxymethylenemalonate (II) DEEM->Intermediate Product This compound (III) Intermediate->Product Thermal Cyclization (e.g., Diphenyl ether, 250°C)

Caption: Proposed synthesis of the target intermediate via the Gould-Jacobs reaction.

Detailed Synthetic Protocol

Protocol 1: Synthesis of this compound (III)

  • Step 1: Condensation. In a round-bottom flask, combine 4-chloro-2-methylaniline (I) (1.0 eq) and diethyl ethoxymethylenemalonate (II) (1.1 eq). Heat the mixture at 100-120°C for 2-3 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline. This step forms the ethyl 3-(4-chloro-2-methylanilino)acrylate intermediate.[8]

  • Step 2: Thermal Cyclization. In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling inert solvent such as diphenyl ether or Dowtherm A to 250°C.[7][8] Slowly add the crude anilinoacrylate intermediate from Step 1 to the hot solvent. Maintain the temperature at 250°C for 30-60 minutes. The cyclization is usually accompanied by the evolution of ethanol.

  • Step 3: Isolation. Allow the reaction mixture to cool to room temperature. The product, this compound (III), will typically precipitate from the solvent. Isolate the solid by vacuum filtration and wash with a cold, non-polar solvent like hexane or acetonitrile to remove residual high-boiling solvent.[9] The product can be further purified by recrystallization if necessary.

Application as an Intermediate for Kinase Inhibitors

A primary application of this quinoline intermediate is in the synthesis of kinase inhibitors, particularly for targets within the DNA Damage Response (DDR) pathway, such as Ataxia Telangiectasia Mutated (ATM) kinase.[4] ATM is a critical regulator of cellular responses to DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[10] The quinoline-3-carboxamide scaffold has been identified as a potent and selective inhibitor of ATM kinase.[4]

Rationale for Derivatization

The core intermediate (III) can be readily derivatized at two key positions to generate a library of potential kinase inhibitors:

  • The C3-Ester: Conversion of the ethyl ester to a carboxamide is a crucial modification. The amide nitrogen and carbonyl can form key hydrogen bond interactions within the kinase hinge region, mimicking the binding of ATP.[4]

  • The C4-Hydroxy Group: This group can be converted to a leaving group (e.g., chloride), allowing for nucleophilic aromatic substitution (SNAr) with a wide variety of amines. This introduces diverse side chains that can occupy and interact with the solvent-exposed region of the ATP-binding pocket, driving potency and selectivity.

Derivatization_Strategy Core This compound Carboxylic_Acid 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid Core->Carboxylic_Acid 1. Saponification (e.g., NaOH) Chloro_Intermediate Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate Core->Chloro_Intermediate 1. Chlorination (e.g., POCl3) Amide_Library Quinoline-3-carboxamide Library (Kinase Inhibitors) Carboxylic_Acid->Amide_Library 2. Amide Coupling (e.g., HATU, DIPEA, Amine) Amino_Library 4-Aminoquinoline-3-carboxylate Library Chloro_Intermediate->Amino_Library 2. SNAr (Amine)

Caption: Key derivatization pathways for generating diverse compound libraries.

Protocols for Derivatization

Protocol 2: Synthesis of Quinoline-3-carboxamides

  • Step 1: Saponification. Suspend this compound (III) (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide. Reflux the mixture for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.[8] Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid. Isolate the solid by filtration and dry thoroughly.

  • Step 2: Amide Coupling. To a solution of the carboxylic acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).[11] Stir for 15-30 minutes to activate the carboxylic acid. Then, add the desired primary or secondary amine (1.2 eq) and continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

Protocol 3: Synthesis of 4-Aminoquinoline Derivatives

  • Step 1: Chlorination of the 4-Hydroxy Group. In a fume hood, carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the core intermediate (III) (1.0 eq).[12][13] Heat the mixture to reflux (approx. 110°C) for 2-4 hours. POCl₃ is corrosive and reacts violently with water; appropriate personal protective equipment is essential. After cooling, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Neutralize with a base (e.g., NaHCO₃ or NH₄OH) and extract the product, Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate, with an organic solvent like ethyl acetate or DCM. Purify by column chromatography.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). Dissolve the 4-chloroquinoline intermediate from Step 1 (1.0 eq) and the desired amine (1.5-2.0 eq) in a suitable solvent such as isopropanol or NMP.[8] An ancillary base like triethylamine or potassium carbonate may be added. Heat the reaction mixture at 130-150°C for 2-6 hours. The reaction can often be accelerated using microwave irradiation. After cooling, dilute with water and extract the product. Purify by column chromatography to yield the desired 4-aminoquinoline-3-carboxylate derivative.

Structure-Activity Relationship (SAR) and Biological Data

The development of quinoline-3-carboxamides as ATM kinase inhibitors has provided valuable SAR insights. These studies highlight the importance of specific structural features for potent and selective inhibition.

Compound ClassR1 (at C4)R2 (at C3-amide)TargetIC₅₀ (nM)Reference
Quinoline-3-carboxamide(1R)-1-(tetrahydro-2H-pyran-4-yl)ethylamino6-(methoxymethyl)-3-pyridinylATM0.6[10]
Quinoline-3-carboxamide(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethylamino6-(methoxymethyl)pyridin-3-ylATM1.1[10]
Imidazo[4,5-c]quinolinePhenylsulfonylurea moietyN/API3Kα / mTOR900 / 1400[14]
4-AnilinoquinolineAnilino3-carbonitrileEGFR7.5[14]

This table presents data for related quinoline derivatives to illustrate the potential of the scaffold. The IC₅₀ values are indicative of high potency achievable through targeted derivatization.

The data suggests that large, heterocyclic substituents on the C3-carboxamide and specific stereoisomers at the C4-amino position are critical for high-potency ATM inhibition. The 6-chloro and 8-methyl groups on the core intermediate are anticipated to provide additional points of interaction or favorably influence the compound's physicochemical properties.

Broader Applications in Drug Discovery

Beyond kinase inhibition, the this compound scaffold is a valuable starting point for developing agents against other therapeutic targets.

  • Anticancer Agents: Many quinoline derivatives exhibit broad anticancer activity through mechanisms such as topoisomerase inhibition or disruption of microtubule dynamics.[15] The derivatization strategies outlined above can be used to generate libraries for screening against various cancer cell lines.

  • Antimicrobial Agents: The quinolone core is famously associated with antibacterial activity.[3] Modifications of the core intermediate could lead to novel antibiotics, particularly against resistant strains. The 6-chloro substitution, in particular, has been shown to be beneficial for antimicrobial potency.[3]

Conclusion

This compound represents a high-potential intermediate for contemporary drug discovery. Its amenability to diversification at key positions through robust and well-established chemical transformations allows for the systematic exploration of chemical space. The provided protocols offer a practical guide for the synthesis and derivatization of this scaffold, enabling the generation of compound libraries for screening against a range of therapeutic targets. The demonstrated success of the quinoline-3-carboxamide scaffold in yielding potent and selective kinase inhibitors underscores the value of this intermediate in the rational design of next-generation therapeutics.

References

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  • Google Patents. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
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  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478. Available from: [Link]

  • Black, D. StC., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 5836-5851. Available from: [Link]

  • Sharma, P., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26867-26887. Available from: [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(7), 2113-2124. Available from: [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 526-531. Available from: [Link]

  • Asif, M. (2014). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 14(11), 932-947. Available from: [Link]

  • Harsh, H., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biomedical and Environmental Sciences, 35(1), 1-8. Available from: [Link]

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  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 111-126. Available from: [Link]

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Application Note: Quantitative Analysis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate using HPLC-UV and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS No. 228728-86-7) is a substituted quinoline derivative.[1] The quinoline scaffold is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and antimalarial properties.[2][3] Given its potential as a key intermediate in pharmaceutical development, robust and reliable analytical methods for its quantification are essential for quality control in manufacturing, stability studies, and formulation development.[4][5]

This application note presents two validated methods for the quantification of this compound in a sample matrix: a high-specificity High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a rapid, simpler UV-Vis spectrophotometric method. Both methods are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9][10]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The Rationale Behind the Method

A reversed-phase HPLC method is the gold standard for the quantification of moderately polar organic molecules like our target analyte. The C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and separation from potential impurities. The chosen mobile phase, a gradient of acetonitrile and water, offers a versatile elution profile. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. The addition of a small amount of formic acid to the aqueous phase is a critical step; it protonates the hydroxyl group on the quinoline ring, suppressing its ionization and leading to sharper, more symmetrical peaks. The UV detection wavelength is selected based on the absorbance maximum of the analyte, ensuring maximum sensitivity.

Trustworthiness: A Self-Validating System

The trustworthiness of this method is ensured by a comprehensive validation protocol that assesses specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[7][8][9] System suitability tests are incorporated into the protocol to ensure the chromatographic system is performing adequately before any sample analysis.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of this compound (purity ≥ 98%).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 15 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Validation Protocol:

  • Specificity: Inject a blank (diluent), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Spike a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

  • Precision (Repeatability): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, and mobile phase composition by ±2%) and assess the impact on the results.

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
Robustness No significant impact on resultsPassed
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (1-100 µg/mL) hplc_system Equilibrate HPLC System with Mobile Phase prep_std->hplc_system prep_sample Prepare Sample Solution (within calibration range) prep_sample->hplc_system inject Inject Samples (10 µL) hplc_system->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Method 2: UV-Vis Spectrophotometry

Expertise & Experience: The Rationale Behind the Method

UV-Vis spectrophotometry offers a rapid and cost-effective alternative to HPLC for the quantification of the analyte, particularly in pure or simple sample matrices where interfering substances are minimal. Quinolines and their derivatives are known to possess strong UV absorbance due to their aromatic nature.[2][3][11][12] The choice of solvent is crucial; ethanol is a good choice as it is transparent in the UV region and can effectively solubilize the analyte. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Trustworthiness: A Self-Validating System

The reliability of this method is established through a validation process that confirms its linearity, accuracy, and precision within a defined concentration range. The specificity of the method is its main limitation and must be carefully considered based on the sample matrix.

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Spectroscopic grade ethanol.

  • Reference standard of this compound (purity ≥ 98%).

2. Method Parameters:

ParameterSetting
Solvent (Blank) Ethanol
Wavelength Scan 200 - 400 nm (to determine λmax)
Analytical Wavelength (λmax) To be determined experimentally
Slit Width 1.0 nm

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with ethanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethanol to concentrations ranging from 2 µg/mL to 20 µg/mL.

4. Method Validation Protocol:

  • Determination of λmax: Scan a standard solution across the 200-400 nm range to identify the wavelength of maximum absorbance.

  • Linearity: Measure the absorbance of the working standard solutions at the determined λmax. Plot the absorbance against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy (% Recovery): Prepare spiked samples at three concentration levels and calculate the percentage recovery. Acceptance criteria: 95.0% - 105.0%.

  • Precision (Repeatability): Measure the absorbance of six replicate preparations of a standard solution. The RSD should be ≤ 2.0%.

Data Presentation: UV-Vis Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
λmax (nm) N/A254 nm
Linearity (r²) ≥ 0.9950.998
Range (µg/mL) 2 - 202 - 20
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (RSD) ≤ 2.0%1.1%
Experimental Workflow: UV-Vis Spectrophotometric Analysis

UV_Vis_Workflow prep_solutions Prepare Standard and Sample Solutions in Ethanol det_lambda_max Determine λmax (Wavelength Scan) prep_solutions->det_lambda_max measure_abs Measure Absorbance at λmax det_lambda_max->measure_abs calc_conc Calculate Concentration (Beer-Lambert Law) measure_abs->calc_conc

Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.

Conclusion

This application note provides two robust and reliable methods for the quantitative analysis of this compound. The HPLC-UV method offers high specificity and is suitable for complex matrices, while the UV-Vis spectrophotometric method provides a rapid and cost-effective solution for simpler sample types. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy, and the available instrumentation. Both methods have been designed with self-validating principles based on ICH guidelines to ensure data integrity and reliability.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... (n.d.). ResearchGate.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI.
  • UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC - NIH.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.
  • Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. (n.d.). Chem-Impex.
  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. (n.d.). J&K Scientific.
  • Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). Chem-Space.

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2] The planar nature of the quinoline structure facilitates interactions with a variety of biological macromolecules, including enzymes and receptors, through mechanisms such as π–π stacking and hydrogen bonding. Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, the subject of this guide, is a member of this versatile class of compounds. Given the diverse therapeutic potential of quinoline derivatives, high-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of lead compounds for drug development.

This document provides detailed application notes and protocols for two distinct HTS assays suitable for evaluating the biological activity of this compound and other similar small molecules: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. These assays are foundational in many drug discovery campaigns and are selected to represent two common yet critical aspects of early-stage compound profiling.

Section 1: Biochemical Kinase Inhibition Assay

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3][4] Many quinoline derivatives have been investigated as kinase inhibitors. This section details a luminescence-based biochemical assay for identifying inhibitors of a target kinase.

Principle of the Assay

This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The principle is straightforward: active kinases consume ATP to phosphorylate their substrates. Therefore, the presence of an inhibitor will result in a decrease in kinase activity, leading to less ATP consumption and a higher luminescence signal. The signal is inversely proportional to kinase activity.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection prep_reagents Prepare Kinase, Substrate, ATP, and Compound Plates dispense_compound Dispense Compound/Controls into Assay Plate prep_reagents->dispense_compound dispense_kinase Add Kinase to Assay Plate dispense_compound->dispense_kinase pre_incubation Pre-incubate Compound and Kinase dispense_kinase->pre_incubation add_atp Initiate Reaction by Adding ATP/Substrate Mix pre_incubation->add_atp incubation Incubate at Room Temperature add_atp->incubation add_detection_reagent Add Luminescence Detection Reagent incubation->add_detection_reagent read_plate Read Luminescence on Plate Reader add_detection_reagent->read_plate

Caption: Workflow for the luminescence-based kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

Materials:

  • 384-well white, opaque assay plates

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., staurosporine)

  • Negative control (DMSO)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO.

    • Using an acoustic dispenser or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls (DMSO for 0% inhibition, positive control for 100% inhibition) to the 384-well assay plate.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the kinase and its substrate in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically during assay development.[3]

  • Enzyme Addition and Pre-incubation:

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate containing the compounds.

    • Mix by gentle shaking or centrifugation.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.[4]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is now 10 µL.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, which should be established during assay development.[5]

  • Signal Detection:

    • Add 10 µL of the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each compound concentration.

  • Percent Inhibition (%) = [(Luminescence_compound - Luminescence_min) / (Luminescence_max - Luminescence_min)] x 100

    • Luminescence_compound: Signal in the presence of the test compound.

    • Luminescence_max: Signal from the negative control (DMSO, representing 0% inhibition).

    • Luminescence_min: Signal from the positive control (e.g., staurosporine, representing 100% inhibition).

The calculated percent inhibition values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ParameterDescriptionTypical Value
Assay Volume Total volume of the reaction in each well.10 µL
Compound Concentration Range Range of concentrations tested for the compound.1 nM - 100 µM
ATP Concentration Concentration of ATP in the final reaction.10 µM (or at Kₘ)
Kinase Concentration Concentration of the kinase in the final reaction.1-5 nM (enzyme-dependent)
Incubation Time Duration of the kinase reaction.60 minutes
Z'-factor A measure of assay quality and robustness.> 0.5

A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for HTS.[6][7]

Section 2: Cell-Based Cytotoxicity Assay

While biochemical assays are crucial for identifying direct inhibitors of a target, it is equally important to assess the effect of a compound on whole cells.[8] Cell-based assays provide insights into a compound's cell permeability, off-target effects, and overall cellular toxicity. This section describes a fluorescence-based assay to measure the cytotoxicity of this compound.

Principle of the Assay

This protocol utilizes a resazurin-based assay to assess cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. Therefore, a decrease in fluorescence indicates a cytotoxic or cytostatic effect of the test compound.

Experimental Workflow: Cell-Based Cytotoxicity Assay

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Viability Measurement culture_cells Culture and Harvest Cells seed_cells Seed Cells into Assay Plate culture_cells->seed_cells incubate_overnight Incubate Overnight for Adherence seed_cells->incubate_overnight prepare_compounds Prepare Compound Dilutions incubate_overnight->prepare_compounds add_compounds Add Compounds/Controls to Cells prepare_compounds->add_compounds incubate_treatment Incubate for Treatment Period (e.g., 72h) add_compounds->incubate_treatment add_resazurin Add Resazurin Reagent incubate_treatment->add_resazurin incubate_resazurin Incubate for 1-4 Hours add_resazurin->incubate_resazurin read_fluorescence Read Fluorescence on Plate Reader incubate_resazurin->read_fluorescence

Sources

Cell-based assays to evaluate the cytotoxicity of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2][3] These compounds can exert their effects through various mechanisms such as inducing apoptosis, modifying the cell cycle, and interfering with crucial signaling pathways involved in tumor growth.[1][4][5] Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative with potential therapeutic applications. A critical initial step in the preclinical evaluation of any novel compound is the comprehensive assessment of its cytotoxic effects on various cell types.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of robust cell-based assays to determine the cytotoxicity of this compound. We will delve into the principles, protocols, and data interpretation of three widely accepted and complementary assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Principle of Cytotoxicity Evaluation

A multi-faceted approach to cytotoxicity testing is crucial for a thorough understanding of a compound's mechanism of action. Relying on a single assay can be misleading, as different assays measure distinct cellular events associated with cell death.[6]

  • Metabolic Activity (MTT Assay): This colorimetric assay is a reliable indicator of cell viability by measuring the metabolic activity of a cell population.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][10]

  • Membrane Integrity (LDH Assay): The loss of plasma membrane integrity is a hallmark of necrotic cell death.[6] The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the cell culture medium upon membrane damage.[11][12] The measured LDH activity is proportional to the extent of cell lysis.

  • Apoptosis (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases.[13] Caspases-3 and -7 are key executioner caspases, and their activation is a central event in the apoptotic pathway.[14][15] Assays that measure the activity of these caspases provide a specific indication of apoptosis induction.

Experimental Workflow Overview

A systematic workflow is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the general experimental pipeline for evaluating the cytotoxic effects of this compound.

Cytotoxicity_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Stock Preparation cell_seeding 3. Cell Seeding in 96-well Plates compound_treatment 4. Treatment with Compound Dilutions cell_seeding->compound_treatment incubation 5. Incubation (e.g., 24, 48, 72h) compound_treatment->incubation mtt_assay 6a. MTT Assay incubation->mtt_assay ldh_assay 6b. LDH Assay incubation->ldh_assay caspase_assay 6c. Caspase-3/7 Assay incubation->caspase_assay data_acquisition 7. Absorbance/Fluorescence/Luminescence Reading mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition data_processing 8. Data Normalization & Graphing data_acquisition->data_processing ic50_calc 9. IC50 Value Calculation data_processing->ic50_calc Mechanistic_Interpretation Interpreting Cytotoxicity Mechanisms cluster_assays Assay Observations cluster_mechanisms Potential Mechanisms compound Ethyl 6-chloro-4-hydroxy-8- methylquinoline-3-carboxylate mtt_result Decreased MTT Signal (Reduced Viability) compound->mtt_result caspase_result Increased Caspase-3/7 Activity compound->caspase_result ldh_result Increased LDH Release compound->ldh_result apoptosis Apoptosis mtt_result->apoptosis Strong Correlation caspase_result->ldh_result Late Stage Apoptosis (Secondary Necrosis) caspase_result->apoptosis Strong Correlation necrosis Necrosis ldh_result->necrosis Primary Indicator

Caption: A model for interpreting combined cytotoxicity assay results.

  • Scenario 1: Potent Apoptosis Induction: A significant increase in Caspase-3/7 activity at concentrations that correspond to a decrease in MTT signal suggests that the compound induces apoptosis. An increase in LDH release may be observed at later time points or higher concentrations due to secondary necrosis following apoptosis.

  • Scenario 2: Primary Necrosis: A substantial increase in LDH release that occurs concurrently with or precedes a drop in MTT signal, without a significant activation of Caspase-3/7, would indicate a necrotic or necroptotic mechanism of cell death.

  • Scenario 3: Cytostatic Effects: A decrease in the MTT signal without a corresponding increase in LDH or Caspase-3/7 activity may suggest that the compound is cytostatic, meaning it inhibits cell proliferation without directly causing cell death.

Conclusion

The evaluation of cytotoxicity is a cornerstone of early-stage drug discovery and development. The protocols and data analysis workflows detailed in this application note provide a robust framework for characterizing the cytotoxic profile of this compound. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's potency and mechanism of action, thereby guiding future development efforts.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. Caspase-Glo® 3/7 Assay System.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • O'Reilly, C., & O'Sullivan, J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • AAT Bioquest. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3485-3506.
  • Az-Zahra, F. F. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
  • ResearchGate. (2023). How to calculate IC50.
  • Abcam. LDH assay kit guide: Principles and applications. Retrieved from [Link]

  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(1), 3-21.
  • Wikipedia. IC50.
  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Thermo Fisher Scientific. CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
  • Abcam. Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Science Gateway. How to calculate IC50.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like.
  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
  • Cell Biologics, Inc. LDH Assay.

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Formulation Development for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: A Systematic Approach for Poorly Soluble APIs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative with potential therapeutic applications. Like many heterocyclic compounds, it is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate oral bioavailability. This application note presents a comprehensive, systematic workflow for the formulation development of this active pharmaceutical ingredient (API), treating it as a model compound for Biopharmaceutics Classification System (BCS) Class II or IV drugs. We will move from foundational preformulation characterization to the development of a prototype solid oral dosage form, emphasizing the scientific rationale behind each experimental choice. The protocols provided are designed to be self-validating, incorporating principles from international regulatory guidelines to ensure data integrity and a scientifically sound development path.

The Imperative of Preformulation: Building a Foundation for Success

Before any formulation work can begin, a thorough understanding of the API's intrinsic properties is essential.[1][2] Preformulation studies provide the fundamental data that guides the entire development process, preventing costly failures and delays.[3][] This initial phase is about characterizing the molecule to anticipate its behavior and select the most promising formulation strategies.[5]

Physicochemical Characterization

The inherent physical and chemical properties of the API dictate its interaction with biological systems and manufacturing processes.[][5] Key parameters include solubility, pKa, and the partition coefficient (logP).

Protocol 1: pH-Dependent Solubility Profiling

  • Rationale: The solubility of an ionizable compound like a quinoline derivative can be significantly influenced by pH.[3] This protocol determines the solubility across a physiologically relevant pH range to predict where in the gastrointestinal tract the drug will best dissolve.

  • Methodology:

    • Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.

    • Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (see Section 2).

    • Plot solubility (mg/mL) versus pH.

Solid-State Characterization

The solid form of an API affects its stability, dissolution rate, and manufacturability.[2] It is critical to identify the crystalline form (polymorph) and assess its thermal properties.

Protocol 2: Polymorphism and Thermal Analysis

  • Rationale: Different polymorphs of a drug can have different solubilities and stabilities. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-Ray Powder Diffraction (XRPD) provide a comprehensive picture of the API's solid state.

  • Methodology:

    • DSC: Heat a 2-5 mg sample in a sealed aluminum pan at a controlled rate (e.g., 10°C/min) to determine its melting point and detect any polymorphic transitions.

    • TGA: Heat a 5-10 mg sample at a controlled rate to determine the temperature at which it begins to degrade.

    • XRPD: Analyze the API powder to obtain its diffraction pattern, which serves as a unique fingerprint for its crystal structure. This is crucial for identifying the stable polymorph and detecting changes during stability studies.[6]

    • Microscopy: Visually examine the particle morphology and size, which can influence powder flow and dissolution.[2]

Forced Degradation (Stress Testing)

Stress testing is a vital component of preformulation that helps to identify potential degradation pathways and establish the inherent stability of the molecule.[7][8] This information is crucial for developing a stability-indicating analytical method.

Protocol 3: Forced Degradation Study

  • Rationale: As mandated by ICH guidelines, stress testing exposes the API to harsh conditions to produce degradants.[8] This helps in understanding the molecule's liabilities and ensures the analytical method can separate the intact API from any degradation products.

  • Methodology:

    • Prepare solutions or suspensions of the API.

    • Expose the samples to the following conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Store solid API at 80°C for 48 hours.

      • Photostability: Expose the solid API to light conditions as specified in ICH Q1B guidelines.[8][9]

    • Analyze all stressed samples, along with a control, using the developed HPLC method (Section 2) to assess for degradation and peak purity.

Workflow for Formulation Development

The following diagram illustrates the logical flow from API characterization to a stable prototype formulation. This systematic process ensures that decisions at each stage are data-driven.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Product Realization cluster_3 Phase 4: Validation Preform Preformulation Studies (Solubility, Solid-State, Stability) Analytics Stability-Indicating Analytical Method Dev. Preform->Analytics Informs Method Requirements Sol_Enhance Solubility Enhancement Screening (ASD, Nano, etc.) Analytics->Sol_Enhance Enables Quantification Excipient Excipient Compatibility Screening Sol_Enhance->Excipient Select Lead Technology Prototype Prototype Formulation & Process Dev. Excipient->Prototype Select Compatible Excipients Dissolution In-Vitro Dissolution Testing Prototype->Dissolution Performance Test Stability ICH Stability Studies (Accelerated & Long-Term) Dissolution->Stability Confirm Release Profile

Caption: High-level workflow for formulation development.

Solubility Enhancement: Overcoming the Primary Hurdle

Given the quinoline structure, poor aqueous solubility is the most probable challenge. A screening of multiple enhancement technologies is prudent, as the optimal approach depends on the specific properties of the API.[10][11]

Amorphous Solid Dispersions (ASDs)
  • Rationale: Converting the crystalline API into a high-energy amorphous state by dispersing it within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[12]

  • Protocol 4: ASD Screening via Solvent Evaporation

    • Select a range of hydrophilic polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Determine a common solvent that dissolves both the API and the chosen polymer (e.g., methanol, acetone).

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Evaporate the solvent using a rotary evaporator to form a thin film.

    • Dry the resulting solid under vacuum to remove residual solvent.

    • Confirm the amorphous nature of the dispersion using DSC (absence of melting peak) and XRPD (halo pattern).

    • Perform dissolution testing on the most promising ASDs to assess the extent and duration of supersaturation.

Particle Size Reduction
  • Rationale: Decreasing the particle size of the API increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[12][13]

  • Protocol 5: Nanosuspension Formulation

    • Prepare a slurry of the API in an aqueous solution containing stabilizers (e.g., a surfactant like Polysorbate 80 and a polymer like HPMC).

    • Reduce the particle size using a high-pressure homogenizer or a wet bead mill.

    • Process the suspension for multiple cycles until the desired particle size (typically < 500 nm) is achieved, as measured by dynamic light scattering (DLS).

    • The resulting nanosuspension can be used as a liquid dosage form or dried (e.g., by spray-drying) to create a solid intermediate for tablets or capsules.

Data Summary for Technology Selection

The results from these screening studies should be tabulated to facilitate a data-driven decision on the lead formulation strategy.

StrategyAPI Loading (%)Amorphous ConfirmationPeak Solubility (µg/mL)Comments
Unprocessed API100%Crystalline< 1Baseline
ASD (1:2 API:PVP K30)33%Yes (DSC/XRPD)55Rapid recrystallization after 30 min.
ASD (1:4 API:HPMC-AS)20%Yes (DSC/XRPD)80Sustained supersaturation for > 2 hrs.
Nanosuspension10%Crystalline25Improved dissolution rate but limited by equilibrium solubility.

Excipient Compatibility: Ensuring a Stable Formulation

Once a primary solubility enhancement strategy is chosen, the API (in its enhanced form) must be tested for compatibility with common pharmaceutical excipients.[5] This step is critical to prevent product degradation on storage.[6][14]

Protocol 6: Accelerated Excipient Compatibility Study

  • Rationale: This study aims to identify any potential adverse interactions between the API and excipients by storing binary mixtures under accelerated conditions (high temperature and humidity).[15]

  • Methodology:

    • Select a range of common excipients from different functional classes (Fillers: Microcrystalline Cellulose, Lactose; Disintegrants: Croscarmellose Sodium, Sodium Starch Glycolate; Lubricants: Magnesium Stearate).

    • Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio.

    • Add a small amount of water (e.g., 5% w/w) to the mixtures to accelerate potential reactions.

    • Store the samples in sealed vials at an accelerated condition (e.g., 40°C/75% RH) for 4 weeks.[9]

    • At pre-determined time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC for the appearance of new degradation peaks and loss of API potency compared to a control sample (API alone).

    • Note any physical changes, such as color change or liquefaction.[6]

Prototype Formulation and In-Vitro Performance

With a lead solubility-enhanced intermediate and a list of compatible excipients, a prototype solid oral dosage form can be developed.

Prototype Tablet Formulation

Based on the hypothetical data, an ASD with HPMC-AS is the most promising approach. A potential prototype tablet formulation is presented below.

ComponentFunction% w/w
API:HPMC-AS ASD (1:4)API/Solubility Enhancement40.0
Microcrystalline Cellulose (Avicel® PH-102)Filler/Binder54.5
Croscarmellose SodiumSuperdisintegrant5.0
Colloidal Silicon DioxideGlidant0.5
Magnesium StearateLubricant0.5
Dissolution Testing
  • Rationale: Dissolution testing is a critical quality control test that measures the rate and extent of drug release from the dosage form.[16] The method must be robust and able to discriminate between formulations with different performance characteristics.[17][18]

  • Protocol 7: Dissolution Testing using USP Apparatus 2 (Paddle)

    • Apparatus: USP Apparatus 2 (Paddle).

    • Medium: 900 mL of pH 6.8 phosphate buffer (to simulate intestinal fluid).

    • Paddle Speed: 50 RPM.[18]

    • Temperature: 37 ± 0.5°C.

    • Procedure:

      • Place one tablet in each dissolution vessel.

      • Withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

      • Filter the samples immediately.

      • Analyze the amount of dissolved API using a validated HPLC method.

    • Acceptance Criteria (Typical for Immediate Release): Not less than 80% (Q) of the labeled amount of API is dissolved in 30 minutes.

Logic for Excipient and Process Selection

The choice of excipients and manufacturing process is guided by the preformulation data.

G cluster_0 API Properties cluster_1 Excipient Selection cluster_2 Process Selection API API: Poor Flow, Poor Compressibility, Moisture Sensitive Excipients Filler: MCC (Good Binder) Disintegrant: Croscarmellose (Rapid Swelling) Glidant: SiO2 (Improves Flow) Lubricant: MgSt (Reduces Friction) API->Excipients Guides Choice Process Dry Granulation (Roller Compaction) API->Process Guides Method Excipients->Process Must be Compatible with Process

Caption: Rationale for excipient and process selection.

Stability Program

The final prototype formulation must be subjected to a formal stability program following ICH Q1A(R2) guidelines to establish a shelf life and recommended storage conditions.[7][19]

Protocol 8: Accelerated Stability Study

  • Rationale: Storing the drug product under accelerated conditions (e.g., 40°C/75% RH) helps to predict its long-term stability quickly.[9]

  • Methodology:

    • Package the prototype tablets in the proposed commercial packaging.

    • Place the packaged tablets in a stability chamber set to 40°C/75% RH.

    • Pull samples at initial, 1, 2, 3, and 6-month time points.[8]

    • Test the samples for key quality attributes, including:

      • Appearance (visual inspection)

      • Assay (potency of API)

      • Related Substances (impurities/degradants)

      • Dissolution

      • Water Content

Conclusion

The formulation development of this compound, a representative poorly soluble API, requires a methodical, data-driven approach. By beginning with comprehensive preformulation studies, developing robust analytical methods, systematically screening solubility enhancement technologies, and confirming excipient compatibility, a stable and effective oral dosage form can be successfully designed. This application note provides the strategic framework and detailed protocols necessary to navigate the challenges associated with bringing such molecules from the laboratory to the clinic.

References

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.
  • European Medicines Agency. (2014). Guideline on quality of oral modified release products.
  • Tablet-Testers. (2024). Unveiling the Secrets of Dissolution Testing: Exploring USP 1, 2, 5, and 6.
  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • BOC Sciences. (n.d.). Pre-formulation Study Services.
  • European Medicines Agency. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Creative Biolabs. (n.d.). Preformulation Development.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • International Journal of Pharmaceutical Sciences. (2024). Preformulation Studies An Overview.
  • ECA Academy. (2013). New EMA Guideline for Products with modified Active Substance Release.
  • KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • US Pharmacopeia. (n.d.). Dissolution and Drug Release Tests.
  • USP-NF. (n.d.). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
  • RSSL. (n.d.). Dissolution Testing: An overview.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • SpringerLink. (2023). Drug‑Excipient Compatibility Study Through a Novel Vial‑in‑Vial Experimental Setup: A Benchmark Study.
  • Creative Biolabs. (n.d.). Drug Excipient Compatibility Study.
  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.

Sources

Application Notes & Protocols: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Agrochemical R&D Professionals

Abstract

The quinoline scaffold is a cornerstone in the development of bioactive molecules, with extensive applications in both medicine and agriculture.[1][2] Its derivatives are integral to the formulation of effective fungicides, herbicides, and insecticides, playing a vital role in modern crop protection.[3][4] This document provides detailed application notes and experimental protocols for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS No. 70271-77-1), a versatile quinoline derivative. We will explore its potential as a foundational structure for novel agrochemical discovery, focusing on its application in antifungal screening and preliminary mechanism of action studies. These guidelines are designed for researchers, chemists, and plant scientists dedicated to advancing the next generation of crop protection solutions.

Compound Profile and Strategic Importance

This compound is a key chemical intermediate whose structure is primed for agrochemical research.[5] Its utility stems not only from the inherent bioactivity of the quinoline core but also from the strategic placement of functional groups that lend themselves to further chemical modification and optimization.

1.1. Physicochemical Properties

PropertyValueReference
CAS Number 70271-77-1[5]
Molecular Formula C₁₂H₁₀ClNO₃[5]
Molecular Weight 251.67 g/mol [5]
Appearance Off-white powder[5]
Melting Point > 300 °C[5]
Purity ≥ 98% (HPLC)[5]

1.2. Structural Rationale for Agrochemical Design

The structure of this molecule is a strategic starting point for creating a diverse chemical library for high-throughput screening. The quinoline nucleus is a "privileged structure" often associated with potent fungicidal activity.[4][6] The substituents on the ring—a chloro group at position 6, a methyl group at position 8, a hydroxyl group at position 4, and an ethyl carboxylate at position 3—are not arbitrary. Halogenation and alkylation of the quinoline ring are common strategies to enhance bioactivity.[4] The hydroxyl and ester moieties serve as critical handles for synthetic chemists to generate a wide array of derivatives, enabling systematic exploration of structure-activity relationships (SAR).

Caption: Core structure and key points for synthetic modification.

Postulated Mechanisms and Screening Strategy

While the specific mode of action for this compound is not yet defined, the broader class of quinoline fungicides provides several evidence-based starting points for investigation. A logical screening workflow begins with broad efficacy testing and narrows toward specific molecular targets.

2.1. Potential Fungal Targets

  • Cell Membrane Disruption: Some novel quinoline antifungals have been shown to induce abnormal morphology in fungal cell membranes, leading to increased permeability and leakage of cellular contents.[7] This is a valuable and readily testable hypothesis.

  • Enzyme Inhibition: Quinolines are known inhibitors of key fungal enzymes. A prominent example is Quinofumelin, which targets dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway.[8][9] Other quinolines inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[10]

G start Test Compound: This compound invitro Protocol 3.1 & 3.2: In Vitro Antifungal Screening (Mycelial Growth & Spore Germination) start->invitro invivo Protocol 3.3: In Vivo Plant Model Assay (Protective & Curative) invitro->invivo If Active (Low EC50) sar SAR Development: Synthesize & Screen Derivatives invitro->sar Broaden SAR moa Protocol 4: Preliminary MoA Studies (e.g., Membrane Permeability) invivo->moa If Efficacious moa->sar Elucidate Target lead Lead Compound Optimization sar->lead

Caption: A logical workflow for agrochemical screening and development.

Protocols for Antifungal Efficacy Evaluation

The following protocols provide a standardized framework for assessing the antifungal potential of this compound. Adherence to these methodologies ensures reproducible and scientifically valid results.

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay
  • Scientific Rationale: This primary assay quantifies the compound's ability to inhibit the vegetative growth of a target fungus. It is a rapid and cost-effective method to determine the half-maximal effective concentration (EC₅₀), a key metric of potency. We use both a solvent control (to ensure the solvent has no effect) and a commercial fungicide (to benchmark performance).

  • Materials:

    • Test Compound: this compound

    • Solvent: Dimethyl sulfoxide (DMSO), sterile

    • Fungal Pathogens: Cultures of agriculturally relevant fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum).[7]

    • Culture Medium: Potato Dextrose Agar (PDA)

    • Reference Fungicide: Boscalid or Azoxystrobin[7]

    • Sterile 96-well microtiter plates or 60 mm Petri dishes

    • Micropipettes, sterile tips

  • Step-by-Step Methodology:

    • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and the reference fungicide in DMSO.

    • Media Preparation: Autoclave PDA and cool to 50-55 °C in a water bath.

    • Serial Dilution: In a sterile microtiter plate, perform serial dilutions of the stock solution. Then, add the appropriate volume of each concentration to molten PDA to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). Include a DMSO-only control.

    • Plating: Dispense the amended PDA into Petri dishes (approx. 15 mL per plate). Allow the plates to solidify in a laminar flow hood.

    • Inoculation: Using a sterile cork borer (5 mm diameter), take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

    • Incubation: Seal the plates with paraffin film and incubate at 25 °C in the dark.

    • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge.

    • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • EC₅₀ Determination: Use probit analysis or non-linear regression software to calculate the EC₅₀ value from the dose-response data.

Protocol 3.2: In Vivo Protective & Curative Assay (Detached Leaf Model)
  • Scientific Rationale: In vitro activity does not always translate to in vivo efficacy. This assay assesses the compound's ability to protect a plant from infection and to cure an existing infection, providing more realistic data on its potential performance in the field.

  • Materials:

    • Host Plant: Young, healthy leaves from a susceptible host (e.g., tomato, grape).

    • Fungal Pathogen: Spore suspension (e.g., 1 × 10⁵ spores/mL of B. cinerea).

    • Test Compound: Formulated as a sprayable solution with a non-ionic surfactant (e.g., 0.05% Tween-20).

    • Reference Fungicide: Commercial formulation of Boscalid.

    • Moist chambers (e.g., plastic boxes with wet filter paper).

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare spray solutions of the test compound and reference at various concentrations (e.g., 200, 100, 50 µg/mL). Include a surfactant-only control.

    • Protective Treatment: a. Spray detached leaves evenly with the test solutions until runoff. b. Allow the leaves to air dry for 2 hours. c. Inoculate the leaves by placing a 10 µL droplet of the spore suspension onto the leaf surface.

    • Curative Treatment: a. Inoculate the leaves with the spore suspension first. b. Incubate for 24 hours to allow infection to establish. c. Spray the infected leaves with the test solutions.

    • Incubation: Place all treated leaves in moist chambers and incubate at 22-25 °C with a 12h/12h light/dark cycle.

    • Data Collection: After 3-5 days, assess disease severity by measuring the diameter of the necrotic lesions.

    • Calculation: Calculate the control efficacy relative to the untreated control.

Protocol for Preliminary Mechanism of Action (MoA) Study

Protocol 4.1: Fungal Cell Membrane Permeability Assay
  • Scientific Rationale: Based on the hypothesis that quinolines can disrupt fungal membranes, this assay measures electrolyte leakage from fungal cells.[7] An increase in the electrical conductivity of the surrounding medium indicates membrane damage.

  • Materials:

    • Fungal Pathogen: F. graminearum or other susceptible fungus.

    • Culture Medium: Potato Dextrose Broth (PDB).

    • Test Compound: this compound.

    • Deionized Water: High purity.

    • Conductivity Meter.

  • Step-by-Step Methodology:

    • Mycelia Culture: Grow the fungus in PDB for 3-4 days on a shaker (150 rpm) to generate a mycelial mass.

    • Harvest and Wash: Harvest the mycelia by filtration and wash thoroughly with sterile deionized water to remove residual media.

    • Treatment: Resuspend a known weight of fresh mycelia (e.g., 0.5 g) in a fixed volume (e.g., 20 mL) of deionized water containing the test compound at its EC₅₀ and 2x EC₅₀ concentrations. Include a water-only control.

    • Conductivity Measurement: Measure the electrical conductivity of the suspension at various time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Data Analysis: Plot the change in conductivity over time for each treatment. A significant increase in conductivity compared to the control suggests that the compound compromises cell membrane integrity.

Data Interpretation and Outlook

The successful application of these protocols will generate crucial data on the bioactivity of this compound. Low EC₅₀ values from in vitro assays combined with high efficacy in in vivo models would validate this compound as a strong candidate for further development.

Should the compound prove active, the next logical steps involve:

  • Broadening the Spectrum: Test against a wider range of plant pathogens, including oomycetes, and explore potential herbicidal and insecticidal activities.[3][11]

  • SAR Studies: Synthesize derivatives based on the modification points identified in Section 1.2 to optimize potency, spectrum, and physicochemical properties.

  • Advanced MoA Studies: If membrane disruption is confirmed, further assays (e.g., ergosterol quantification) can pinpoint the exact target. If not, enzymatic or transcriptomic analyses may be required to identify the molecular target.[8]

This systematic approach, grounded in established scientific principles, provides a robust pathway for leveraging the potential of this compound in the discovery of novel and effective agricultural solutions.

References

  • ResearchGate. (n.d.). Quinoline Derivatives in Discovery and Development of Pesticides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

  • ACS Publications. (2024, May 22). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Frontiers in Microbiology. (2025, March 7). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. Retrieved from [Link]

  • PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline series' role in agriculture stems from its diverse chemical properties....
  • SpringerLink. (n.d.). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Retrieved from [Link]

  • Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). How to Submit Fungicide Testing Protocols | Turfgrass Diagnostic Lab. Retrieved from [Link]

  • Microbe Investigations. (2024, September 27). Efficacy Testing of Pesticides Against Fungal Pathogens. Retrieved from [Link]

  • Government of Canada. (1996, March 15). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Quinoline-Based Antifungals.
  • ACS Publications. (2021, October 8). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis. Retrieved from [Link]

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Strategic Derivatization of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

The Scientific Imperative for Derivatization

The parent scaffold, Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, is a privileged structure. The term "privileged" denotes that this molecular framework is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. The existing functional groups—the 4-hydroxyl, the 3-ethyl carboxylate, and the chlorinated benzene ring—are not merely structural components; they are reactive handles for synthetic transformation.

The primary motivation for derivatization is to systematically probe the structure-activity relationship (SAR). By introducing a variety of chemical moieties at specific positions, researchers can:

  • Enhance Potency: Achieve desired biological effects at lower concentrations (e.g., lower Minimum Inhibitory Concentration [MIC] against microbial strains).

  • Modulate Physicochemical Properties: Optimize solubility, lipophilicity (LogP), and metabolic stability to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Improve Target Selectivity: Increase affinity for the intended biological target while minimizing off-target effects, thereby reducing toxicity. For instance, modifications can steer activity towards inhibiting bacterial topoisomerase without affecting human enzymes.[1]

  • Overcome Resistance: Design novel analogs that can circumvent known resistance mechanisms in pathogens, a critical challenge in antimicrobial drug development.[2]

The 4-hydroxyquinoline-3-carboxylic acid core is known to exist in tautomeric equilibrium with its 4-quinolone form. This keto-enol tautomerism is crucial, as the 4-oxo (quinolone) form is a well-established pharmacophore in many antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[1] The derivatization strategies outlined below leverage this inherent chemistry to build libraries of compounds for biological screening.

Core Derivatization Strategies and SAR Insights

There are two primary and highly effective sites for derivatization on the parent molecule: the C4-hydroxyl group and the C3-ethyl carboxylate group .

Strategy A: Modification at the C4-Position via a Chloro Intermediate

The C4-hydroxyl group is not an ideal point for direct substitution. The most robust strategy involves its conversion to a more reactive 4-chloro group. This halogen acts as an excellent leaving group, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions. This two-step approach opens the door to introducing a vast array of nitrogen, oxygen, or sulfur nucleophiles, with amines and anilines being the most common.

Causality Behind the Choice:

  • Activation: Converting the hydroxyl to a chloro group dramatically increases the electrophilicity of the C4 position, making it susceptible to attack by nucleophiles. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective for this transformation.[3]

  • SAR Impact: The substituent introduced at C4 directly interacts with the target binding pocket. For example, in antimalarial quinolines, a dialkylaminoalkyl side chain at the C4 position is often optimal for activity.[4] The nature of the amine (aliphatic vs. aromatic, basic vs. non-basic) can profoundly influence potency and selectivity.[5]

The general workflow for this strategy is visualized below.

G cluster_0 Strategy A: C4-Position Derivatization A Ethyl 6-chloro-4-hydroxy-8- methylquinoline-3-carboxylate B Step 1: Chlorination (e.g., POCl₃ or SOCl₂) A->B C Ethyl 4,6-dichloro-8- methylquinoline-3-carboxylate (Reactive Intermediate) B->C D Step 2: Nucleophilic Substitution (R-NH₂, various amines/anilines) C->D E Library of C4-Amino/Anilino Quinoline Derivatives D->E G cluster_1 Strategy B: C3-Position Derivatization A Ethyl 6-chloro-4-hydroxy-8- methylquinoline-3-carboxylate B Step 1: Ester Hydrolysis (e.g., NaOH or LiOH) A->B C 6-chloro-4-hydroxy-8- methylquinoline-3-carboxylic acid B->C D Step 2: Amide Coupling (R-NH₂, EDC/HOBt or HATU) C->D E Library of Quinoline-3-Carboxamide Derivatives D->E

Caption: Workflow for C3-position modification.

Experimental Protocols

The following protocols are provided as self-validating systems. Each step includes rationale and checkpoints for ensuring reaction completion and purity.

Protocol 1: Synthesis of Ethyl 4-anilino-6-chloro-8-methylquinoline-3-carboxylate Derivatives

Objective: To replace the C4-hydroxyl group with a substituted aniline moiety.

Part A: Synthesis of Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate (Intermediate)

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq)

    • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

    • Round-bottom flask equipped with a reflux condenser and a drying tube.

  • Procedure:

    • To the starting quinolone in the flask, add POCl₃ slowly at 0 °C.

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent. DMF catalyzes the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.

  • Monitoring & Work-up:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Trustworthiness: This step quenches the excess reactive POCl₃. The product will precipitate as a solid.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Purification & Characterization:

    • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the broad -OH peak and shifts in aromatic signals in NMR are key indicators.

Part B: Synthesis of Ethyl 4-(substituted-anilino)-6-chloro-8-methylquinoline-3-carboxylate (Final Product)

  • Reagents & Setup:

    • Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate (1.0 eq)

    • Substituted aniline (e.g., m-toluidine) (1.1 - 1.5 eq)

    • Solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

    • Round-bottom flask with reflux condenser.

  • Procedure:

    • Dissolve the 4-chloro intermediate and the substituted aniline in the chosen solvent.

    • Heat the mixture to reflux for 4-8 hours. The reaction releases HCl, which may protonate the product, driving it out of solution.

    • Causality: This is a classic SNAr reaction where the aniline nitrogen attacks the electron-deficient C4 position, displacing the chloride ion.

  • Monitoring & Work-up:

    • Monitor by TLC. Upon completion, cool the reaction mixture.

    • If a solid has precipitated, filter and wash with cold solvent.

    • If no solid forms, concentrate the solvent under reduced pressure and treat the residue with a dilute solution of NaHCO₃ to neutralize any HCl salt.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification & Characterization:

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the successful substitution.

Protocol 2: Synthesis of 6-Chloro-4-hydroxy-8-methyl-N-(substituted)-quinoline-3-carboxamide Derivatives

Objective: To convert the C3-ethyl ester into a library of substituted amides.

Part A: Synthesis of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (Intermediate)

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq)

    • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Ethanol/Water)

  • Procedure:

    • Dissolve the starting ester in the solvent mixture.

    • Add the aqueous base and heat the mixture to 50-70 °C for 2-6 hours.

    • Causality: This is a standard saponification (base-catalyzed hydrolysis) of the ester to its corresponding carboxylate salt.

  • Monitoring & Work-up:

    • Monitor by TLC until the ester spot disappears.

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute HCl.

    • Trustworthiness: Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

    • Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

  • Characterization:

    • The product is often pure enough for the next step. Confirm structure by NMR and MS. The disappearance of the ethyl group signals in ¹H NMR is a key confirmation.

Part B: Synthesis of 6-Chloro-4-hydroxy-8-methyl-N-(substituted)-quinoline-3-carboxamide (Final Product)

  • Reagents & Setup:

    • 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (1.0 eq)

    • Substituted amine (1.1 eq)

    • Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and HOBt (Hydroxybenzotriazole) (1.2 eq)

    • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

    • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (N₂).

    • Add EDC, HOBt, and the amine.

    • Add the base (DIPEA) and stir the reaction mixture at room temperature for 12-24 hours.

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts efficiently with the amine to form the stable amide bond.

  • Monitoring & Work-up:

    • Monitor by TLC. Upon completion, dilute the reaction mixture with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude amide by column chromatography on silica gel.

    • Confirm the final structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Structure-Activity Relationship (SAR)

The derivatization strategies described allow for the generation of a compound library. The biological data obtained from screening this library can be summarized to build a robust SAR model.

Table 1: Hypothetical SAR Data for Quinoline Derivatives Against S. aureus

Compound IDC4-Substituent (Strategy A)C3-Substituent (Strategy B)MIC (µg/mL)
Parent -OH-COOEt>128
A-1 -NH-(C₆H₄)-3-CH₃-COOEt16
A-2 -NH-(C₆H₄)-4-F-COOEt8
A-3 -NH-(CH₂)₂-N(CH₃)₂-COOEt32
B-1 -OH-COOH64
B-2 -OH-CONH-(C₆H₅)32
B-3 -OH-CONH-(CH₂)₃-CH₃8

This is representative data for illustrative purposes.

Interpretation:

  • Derivatization at both C4 and C3 positions significantly enhances antibacterial activity compared to the parent molecule.

  • At the C4 position (Series A), introducing an electron-withdrawing group (fluoro) on the aniline ring (A-2) appears more favorable than an electron-donating group (methyl) (A-1).

  • At the C3 position (Series B), converting the ester to an amide with an aliphatic chain (B-3) shows greater potency than an aromatic amide (B-2), suggesting that lipophilicity plays a key role in this series.

References

  • Journal of Medicinal Chemistry : 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. [Link]

  • ResearchGate : Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

  • National Institutes of Health (PMC) : Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • PubMed : Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • ResearchGate : Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • Google Patents: Synthesis of Ethyl 8-chloro-6,7-difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxyl
  • PubMed Central : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Pharmacy 180 : 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • National Institutes of Health : Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

  • PubMed : Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]

  • National Institutes of Health (PMC) : Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • ACS Publications : Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • MDPI : New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • PubMed : Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific quinoline synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of the Synthesis: The Gould-Jacobs Reaction

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of an aniline, in this case, 4-chloro-2-methylaniline, with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form the quinoline ring system.[3][4] The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form.[1]

Reaction Scheme:
  • Step 1: Condensation: 4-chloro-2-methylaniline reacts with diethyl ethoxymethylenemalonate to form an enamine intermediate, diethyl 2-(((4-chloro-2-methylphenyl)amino)methylene)malonate.

  • Step 2: Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures, eliminating ethanol to form the final quinoline product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of the Final Product

A low overall yield is one of the most frequently encountered problems. This can be attributed to several factors, from incomplete reactions to product degradation.

Potential Cause Explanation Recommended Solution
Incomplete Condensation The initial reaction between the aniline and DEEM may not have gone to completion. This step is crucial for forming the necessary intermediate for cyclization.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure a 1:1 to 1:1.2 molar ratio of aniline to DEEM.[3] The reaction is typically heated at 100-130 °C for 1-2 hours.[3] Removing the ethanol byproduct under reduced pressure can also help drive the reaction to completion.[3]
Suboptimal Cyclization Temperature The thermal cyclization step requires a high temperature, typically around 250 °C, to proceed efficiently.[3][4] Insufficient heat will lead to a low conversion of the intermediate to the final product.Use a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve and maintain the required temperature.[3] Ensure the reaction mixture is heated to a vigorous reflux.
Prolonged Reaction Time at High Temperature While high temperatures are necessary, prolonged heating can lead to the degradation of the product and the formation of byproducts.[4]Optimize the reaction time for the cyclization step. A thorough time-temperature examination is recommended to find the optimal balance between conversion and degradation.[4] Microwave-assisted synthesis can be a valuable alternative, often providing higher yields in shorter reaction times.[4]
Loss of Product During Workup and Purification The product may be lost during extraction, filtration, or recrystallization steps.After cyclization, cool the reaction mixture and add a non-polar solvent like hexane or heptane to precipitate the product. Wash the crude product with a cold, appropriate solvent to remove impurities without dissolving the desired compound. Recrystallize from a suitable solvent such as ethanol, DMSO, or acetic acid.[5]
Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and affect the quality of the final product.

Potential Cause Explanation Recommended Solution
Incomplete Reaction of Starting Materials Unreacted 4-chloro-2-methylaniline or DEEM can remain in the final product.As mentioned for low yield, ensure the initial condensation reaction goes to completion by monitoring with TLC and optimizing reaction conditions.
Formation of Isomers In some cases, cyclization can occur at different positions on the aniline ring, leading to the formation of isomeric quinolines.The regioselectivity of the Gould-Jacobs reaction is generally high, favoring cyclization at the position ortho to the amino group. However, steric hindrance from the methyl group at the 8-position could potentially influence this. Ensure precise temperature control during cyclization.
Hydrolysis of the Ester Group The ethyl ester group can be hydrolyzed to a carboxylic acid if exposed to acidic or basic conditions, especially at high temperatures.[6][7]Maintain neutral conditions during the reaction and workup as much as possible. If purification requires acidic or basic conditions, perform these steps at lower temperatures to minimize hydrolysis.
Decarboxylation At very high temperatures, the carboxylic acid (if formed via hydrolysis) or even the ester group can be lost through decarboxylation.[4][6]Carefully control the temperature and duration of the thermal cyclization step. A temperature of around 250 °C is generally sufficient without causing significant decarboxylation.[3][4]
Issue 3: Difficulty in Purification

Purifying the final product to the desired level can be challenging due to the nature of the compound and potential impurities.

Potential Cause Explanation Recommended Solution
Poor Solubility of the Product The product may have limited solubility in common organic solvents, making recrystallization difficult.Experiment with a range of solvents for recrystallization, including ethanol, methanol, isopropanol, acetic acid, or dimethylformamide (DMF). A solvent mixture may also be effective.
Co-precipitation of Impurities Impurities with similar solubility profiles to the product may co-precipitate during recrystallization.If simple recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from impurities.[6]
Tarry Residues High-temperature reactions can sometimes produce tarry byproducts that are difficult to remove.After the reaction, triturate the crude product with a non-polar solvent like hexane or ether to remove some of the tarry material before attempting recrystallization or chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling point solvent in the cyclization step?

A1: The high-boiling point solvent, such as diphenyl ether or Dowtherm A, acts as a heat transfer medium to achieve the high temperatures (around 250 °C) required for the intramolecular thermal cyclization of the enamine intermediate.[3] This is a critical step in forming the quinoline ring.

Q2: Can I perform this reaction without a solvent?

A2: While the initial condensation can sometimes be performed neat, the high-temperature cyclization generally requires a high-boiling solvent to ensure uniform heating and prevent localized overheating, which can lead to decomposition. Microwave-assisted synthesis can sometimes be performed solvent-free.[4]

Q3: How can I confirm the structure of my final product?

A3: The structure of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the compound.

Q4: My product appears to be the 4-quinolone tautomer instead of the 4-hydroxyquinoline. Is this expected?

A4: Yes, this is expected. The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms.[1] The 4-quinolone tautomer is often the more stable form, especially in the solid state. The presence of a carboxylate group at the 3-position could potentially stabilize the enol (4-hydroxy) tautomer through hydrogen bonding.[6]

Q5: Are there alternative methods for synthesizing this compound?

A5: While the Gould-Jacobs reaction is a common and effective method, other named reactions for quinoline synthesis exist, such as the Friedländer, Skraup, and Combes syntheses.[2][8] However, for this specific substitution pattern, the Gould-Jacobs approach is generally the most direct.

IV. Experimental Protocols & Visualizations

Protocol 1: Classical Thermal Synthesis

This protocol outlines the traditional method for the synthesis of this compound.

Step 1: Condensation

  • In a round-bottom flask, combine 4-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[3]

  • Heat the mixture at 110-120 °C for 1-2 hours.

  • Monitor the formation of the intermediate, diethyl 2-(((4-chloro-2-methylphenyl)amino)methylene)malonate, by TLC.

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Transfer the crude intermediate to a larger flask equipped with a reflux condenser.

  • Add a high-boiling solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.[3]

  • Monitor the disappearance of the intermediate and the formation of the product by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add a non-polar solvent like hexanes to precipitate the crude product.

  • Collect the solid by filtration and wash with cold hexanes.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification A 4-chloro-2-methylaniline C Heat (110-120°C) A->C B Diethyl ethoxymethylenemalonate B->C D Enamine Intermediate C->D F Heat (250°C) D->F E High-boiling solvent E->F G Crude Product F->G H Precipitation with non-polar solvent G->H I Filtration H->I J Recrystallization I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_investigate Investigation cluster_solutions Solutions Start Low Yield or Impurities Detected Condensation Check Condensation Step Start->Condensation Cyclization Check Cyclization Step Start->Cyclization Workup Check Workup/Purification Start->Workup Sol_Condensation Optimize Condensation: - Monitor by TLC - Adjust stoichiometry - Remove ethanol Condensation->Sol_Condensation Sol_Cyclization Optimize Cyclization: - Verify temperature (250°C) - Optimize time - Consider microwave Cyclization->Sol_Cyclization Sol_Workup Optimize Purification: - Choose appropriate solvent - Consider chromatography Workup->Sol_Workup End Improved Synthesis Sol_Condensation->End Sol_Cyclization->End Sol_Workup->End

Caption: Troubleshooting flowchart for common synthesis issues.

V. References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]

  • (PDF) Recent Progress in the Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents. Available at:

  • Synthesis of New Heterocyclic Enamines (III) and Their Cyclization with Oxalyl Chloride. Available at: [Link]

  • Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 A1. Available at: [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. Available at: [Link]

  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

The synthesis of this compound is typically achieved via the Gould-Jacobs reaction .[1][2] This robust method involves the condensation of an appropriately substituted aniline—in this case, 4-chloro-2-methylaniline —with diethyl ethoxymethylenemalonate (DEEM) , followed by a high-temperature thermal cyclization to form the quinoline ring system.[3][4]

While effective, this multi-step process requires careful control of reaction conditions to achieve high yields and purity. This guide addresses the most common challenges encountered during this synthesis in a practical question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. We break down the symptoms, explore the underlying chemical causes, and provide actionable solutions.

Question 1: My overall yield is disappointingly low. What are the most likely causes and how can I fix them?

Low yield is the most frequent issue and can stem from two critical stages of the reaction: the initial condensation or the thermal cyclization.

Possible Cause 1: Incomplete Condensation of Aniline and DEEM

The first step is the formation of the anilidomethylenemalonate intermediate. This is a reversible reaction where ethanol is eliminated. If this equilibrium is not driven to the product side, the subsequent cyclization step will inherently have a low yield.

  • Solution:

    • Monitor the Reaction: Track the consumption of the 4-chloro-2-methylaniline starting material using Thin Layer Chromatography (TLC).

    • Ensure Proper Temperature: Heat the initial mixture of the aniline and DEEM to 100-130 °C for 1-2 hours.[3]

    • Remove Ethanol Byproduct: After the initial heating, apply a vacuum to remove the ethanol byproduct. This is a crucial step to drive the reaction forward according to Le Châtelier's principle.

Possible Cause 2: Inefficient Thermal Cyclization

This is the most energy-demanding step and the most common failure point. The intramolecular 6-electron cyclization requires very high temperatures, typically above 250 °C.[3][4] Insufficient heat or time will result in a large amount of unreacted intermediate.

  • Solutions:

    • High-Boiling Point Solvent: The cyclization must be performed in a high-boiling, inert solvent to reach the required temperature. Dowtherm A , a eutectic mixture of diphenyl ether and biphenyl, is the industry standard for this purpose due to its high thermal stability and boiling point (257 °C).[5][6][7][8] Heating the intermediate in this solvent to reflux ensures the temperature is sufficient for cyclization.

    • Optimize Heating Time: Prolonged heating at such high temperatures can lead to decomposition and tar formation.[4][9] The optimal time is typically 15-30 minutes once the reflux temperature is reached. It is advisable to perform a time-course study to find the sweet spot for maximum yield with minimal degradation.

    • Microwave-Assisted Synthesis: Modern microwave reactors offer a significant advantage by enabling rapid heating to temperatures far above the solvent's boiling point under sealed-vessel conditions. This dramatically reduces reaction times (often to 5-10 minutes) and can significantly improve yields by minimizing thermal decomposition.[3][10]

Possible Cause 3: Product Loss During Workup

The desired product, this compound, is a solid that precipitates as the reaction mixture cools. Improper isolation can lead to significant product loss.

  • Solution:

    • Cooling: Allow the reaction mixture to cool completely to room temperature to ensure maximum precipitation.

    • Filtration: Isolate the solid product by vacuum filtration.

    • Washing: Wash the filtered solid with a cold, non-polar solvent like hexane or cyclohexane to remove residual high-boiling solvent (e.g., Dowtherm A).[3] Follow this with a wash using a small amount of cold ethanol or acetonitrile to remove other impurities. Using cold solvent is critical to prevent your product from dissolving.

Question 2: My final product is a brownish or tarry solid, not the expected off-white powder. What causes this and how do I purify it?

The formation of colored impurities or tar is a common consequence of the harsh, high-temperature conditions required for the cyclization step.[4][9]

Primary Cause: Thermal Decomposition

At temperatures exceeding 250 °C, organic molecules can begin to decompose, leading to complex mixtures of polymeric, tarry substances. This is exacerbated by the presence of any residual acid or base, or if the reaction is heated for too long.

  • Solutions:

    • Minimize Reaction Time: As discussed above, do not heat the reaction longer than necessary. A time-temperature study is essential for optimization.[10]

    • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can contribute to the formation of colored impurities.

    • Purification by Recrystallization: The most effective way to purify the crude product is through recrystallization.

      • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for quinolones include ethanol, acetic acid, or dimethylformamide (DMF).

      • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities persist, you can treat the hot solution with a small amount of activated charcoal, though be aware that charcoal can also adsorb your product, potentially reducing the yield.[11] Hot-filter the solution to remove the charcoal and any insoluble impurities, then allow it to cool slowly to form pure crystals.

Question 3: I'm concerned about the regioselectivity of the cyclization. How can I be sure I've synthesized the correct 8-methyl isomer?

This is an excellent question rooted in the mechanism of the Gould-Jacobs reaction. The starting material, 4-chloro-2-methylaniline, has two non-equivalent ortho positions where the cyclization can occur (relative to the amino group).

  • Controlling Factor: The regioselectivity of the Gould-Jacobs cyclization is primarily governed by steric hindrance .[4] The reaction will preferentially proceed at the less sterically hindered ortho position. In 4-chloro-2-methylaniline, the position adjacent to the small chloro group is significantly less hindered than the position adjacent to the bulkier methyl group. Therefore, cyclization is strongly favored to occur at the position that results in the desired 8-methyl product.

  • Verification: While the formation of the 8-methyl isomer is heavily favored, it is imperative to confirm the structure of the final product.

    • NMR Spectroscopy: ¹H NMR is the most powerful tool for this. The final product will show distinct aromatic protons. The proton at the C5 position will likely be a singlet or a narrow doublet, and its chemical shift will be influenced by the adjacent chloro group. The proton at the C7 position will also be a singlet. The absence of significant coupling between these protons confirms the substitution pattern. Comparison with literature values or computational predictions can confirm the structure.

    • Melting Point: A sharp melting point that matches the literature value for the desired isomer is a good indicator of purity and identity.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Gould-Jacobs reaction?

The reaction proceeds in a well-defined sequence:

  • Condensation: The nitrogen of the aniline performs a nucleophilic attack on the double bond of DEEM, followed by the elimination of an ethanol molecule to form the anilidomethylenemalonate intermediate.[1][3]

  • Thermal Cyclization: At high temperatures, a 6-electron electrocyclization occurs, forming the quinoline ring.[3]

  • Tautomerization: The resulting enol form quickly tautomerizes to the more stable 4-oxo (or 4-hydroxy) form, yielding the final product.[1]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization Aniline 4-Chloro-2-methylaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM DEEM Cyclized Cyclized Intermediate (Enol form) Intermediate->Cyclized Heat (>250°C) 6π Electrocyclization Product Final Product (4-Hydroxy Form) Cyclized->Product Keto-Enol Tautomerism

Caption: Key steps in the Gould-Jacobs synthesis pathway.

Q2: Why is Dowtherm A recommended, and are there alternatives?

Dowtherm A is recommended because its boiling point (257 °C) is in the ideal range for the thermal cyclization, and it is thermally stable up to 400 °C, preventing the solvent itself from decomposing.[5][6][7][8][12] Its inert nature prevents it from participating in side reactions. Alternatives include diphenyl ether or other high-boiling, stable heat transfer fluids. However, Dowtherm A is the most commonly cited and validated solvent for this reaction.

Q3: What are the key safety precautions I should take?

  • High Temperatures: The reaction involves temperatures well above 250 °C. Use appropriate heating mantles and ensure glassware is free of cracks. Always work in a fume hood and use a safety shield.

  • Reagent Handling: Diethyl ethoxymethylenemalonate (DEEM) and 4-chloro-2-methylaniline can be irritating. Wear gloves, safety glasses, and a lab coat.

  • Pressure: If using microwave synthesis, be aware that high pressures (up to 24 bar) can be generated.[10] Use only certified microwave vials and follow the manufacturer's safety guidelines.

Q4: Does the purity of my starting 4-chloro-2-methylaniline matter?

Absolutely. Impurities in the starting aniline can lead to the formation of undesired side products, which complicate purification and lower the yield. Using a freshly purified (e.g., by distillation or recrystallization) aniline is highly recommended for best results.

Experimental Protocols & Data

Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting low yields.

Troubleshooting_Workflow start Low Overall Yield check_step1 Was Condensation Step Monitored by TLC? start->check_step1 step1_no No: Monitor step. Ensure aniline is consumed. check_step1->step1_no No step1_yes Yes: Aniline Consumed check_step1->step1_yes Yes check_step2 Was Cyclization Temp > 250°C? step1_yes->check_step2 step2_no No: Increase temp. Use high-boiling solvent (Dowtherm A). check_step2->step2_no No step2_yes Yes: Temperature was sufficient check_step2->step2_yes Yes check_step3 Was Cyclization Time Optimized? step2_yes->check_step3 step3_no No: Perform time-course study (e.g., 10, 20, 30 min) to find optimum. check_step3->step3_no No step3_yes Yes: Time was optimized check_step3->step3_yes Yes check_workup Review Workup Procedure step3_yes->check_workup workup_issue Potential Loss During Workup: - Was mixture fully cooled? - Was product washed with COLD solvent? - Check filtrate for product. check_workup->workup_issue

Caption: A decision tree for diagnosing low-yield issues.

Table 1: Comparison of Cyclization Conditions
ParameterConventional HeatingMicrowave IrradiationRationale & Reference
Temperature ~250-260 °C (Reflux)250-300 °CMicrowave allows for superheating above the solvent's boiling point.[10]
Reaction Time 15-60 minutes5-10 minutesRapid, direct heating dramatically shortens the required time.[3][10]
Typical Yield 30-50%40-65%Shorter reaction times often lead to less decomposition and higher isolated yields.[10]
Solvent Dowtherm A or Diphenyl EtherDEEM (reagent as solvent) or Dowtherm AHigh-boiling solvent required for conventional; excess reagent can suffice for microwave.[3]
Pressure AtmosphericHigh (10-25 bar)Sealed vessel is required for microwave heating, leading to high pressures.[10]
Protocol 1: Classical Synthesis via Thermal Cyclization
  • Condensation: In a round-bottom flask, combine 4-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120 °C for 1.5 hours.

  • Cool the mixture slightly and apply a vacuum for 15-20 minutes to remove the ethanol formed. The mixture should become a thick oil or semi-solid.

  • Cyclization: Add Dowtherm A (approx. 5-10 mL per gram of aniline) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 255-257 °C) under an inert atmosphere (N₂).

  • Maintain reflux for 20-30 minutes. The solution will darken.

  • Isolation: Remove from heat and allow the mixture to cool slowly to room temperature. A precipitate will form.

  • Add cyclohexane (3-4 volumes of the Dowtherm A used) to dilute the mixture and aid precipitation.

  • Filter the solid product under vacuum.

  • Purification: Wash the filter cake thoroughly with fresh cyclohexane to remove all traces of Dowtherm A, followed by a small amount of cold ethanol.

  • Dry the resulting off-white to tan solid under vacuum. Further purification can be achieved by recrystallization from ethanol or acetic acid.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. Retrieved from [Link]

  • Sushilkumar, A. B., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3266. Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 62(4), 1029-1038. Retrieved from [Link]

  • Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH. (n.d.). SLS. Retrieved from [Link]

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  • Al-Omar, M. A., & Amr, A. G. E. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3324-S3337. Retrieved from [Link]

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  • Li, H., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(48), 30095-30099. Retrieved from [Link]

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  • Wang, C., et al. (2022). Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. Organic Letters, 24(5), 1186-1191. Retrieved from [Link]

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  • Kumar, A., & Maurya, R. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20676-20704. Retrieved from [Link]

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  • Li, H., et al. (2021). Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. RSC Advances, 11, 38889-38893. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

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Enhancing the stability of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate formulations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formulating Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered during formulation. By understanding the inherent physicochemical properties of this molecule, you can proactively design robust formulations and ensure the integrity of your experimental outcomes.

Section 1: Intrinsic Stability Profile of the Molecule

This compound is a quinolone derivative. Its structure contains several functional groups that are susceptible to degradation under common formulation and storage conditions. The primary liabilities are the ethyl ester, the electron-rich quinoline ring, and the conjugated system. Forced degradation studies are essential to identify these vulnerabilities early in development.[1][2][3]

Key Molecular Liabilities:

  • Hydrolysis: The ethyl ester group is susceptible to cleavage via acid- or base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.[4] This is a primary concern in aqueous formulations.

  • Oxidation: The 4-hydroxyquinoline core, particularly with its electron-donating methyl group, can be prone to oxidation, which often results in discoloration (e.g., yellowing or browning) of the formulation.[5]

  • Photodegradation: Quinolone structures possess a conjugated aromatic system that absorbs UV-visible light.[6][7] This absorption can lead to photochemical reactions, causing degradation and loss of potency.[8]

The following diagram illustrates the main degradation pathways for this molecule.

cluster_degradation Degradation Pathways cluster_products Degradation Products parent This compound hydrolysis_prod 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid parent->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) oxidation_prod Oxidized Species (e.g., N-oxides, quinone-like structures) parent->oxidation_prod Oxidation (O₂, Metal Ions) photo_prod Photodegradation Adducts/Fragments parent->photo_prod Photodegradation (UV/Visible Light)

Caption: Primary degradation pathways for the target molecule.

Section 2: Troubleshooting Formulation Instability (Q&A Format)

This section addresses the most common issues reported by researchers. Each answer provides an explanation of the underlying cause and a step-by-step protocol to mitigate the problem.

Q1: "My aqueous formulation shows a rapid loss of potency and a drop in pH over time. What is happening and how can I fix it?"

A1: Cause & Troubleshooting for Hydrolytic Degradation

Causality: This is a classic sign of ester hydrolysis. The ethyl ester on your molecule is being cleaved by water, forming the corresponding carboxylic acid.[4][9] This new acidic species lowers the pH of the solution, which can, in turn, accelerate further hydrolysis. The rate of this reaction is highly dependent on pH and temperature.

Solution Workflow:

  • Characterize the Degradant: First, confirm the degradant is the carboxylic acid using a stability-indicating method like HPLC-MS.

  • Determine the pH of Maximum Stability: Perform a pH-rate profile study to identify the optimal pH range for your formulation. Typically, for esters, maximum stability is found in the weakly acidic range (pH 4-6).

  • Implement a Buffering System: Once the optimal pH is identified, incorporate a pharmaceutically acceptable buffer (e.g., citrate, acetate, phosphate) to maintain the pH within this stable range.

Protocol: pH-Rate Profile Study

  • Preparation: Prepare a series of buffer solutions across a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 8, 9).

  • Sample Formulation: Dissolve a known concentration of your compound (e.g., 1 mg/mL) in each buffer solution. Use a co-solvent like DMSO or ethanol sparingly if needed for initial dissolution, keeping its final concentration low and consistent across all samples.

  • Incubation: Store aliquots of each sample at a stressed temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72, 96 hours), withdraw a sample from each pH condition.

  • Quantification: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.

  • Data Analysis: Plot the natural log of the remaining parent concentration versus time for each pH. The slope of this line gives the apparent degradation rate constant (k). Plot log(k) versus pH to visualize the pH of maximum stability (the lowest point on the curve).

Hypothetical Data Presentation:

pH of Solution% Degradation (72h @ 50°C)Apparent First-Order Rate Constant (k) (h⁻¹)
2.018.5%2.8 x 10⁻³
4.02.1%2.9 x 10⁻⁴
5.0 1.3% 1.8 x 10⁻⁴
6.02.5%3.5 x 10⁻⁴
7.07.8%1.1 x 10⁻³
8.025.2%3.9 x 10⁻³
9.0>50%>9.5 x 10⁻³

This data clearly indicates a stability optimum around pH 5.0.

Q2: "My formulation is turning yellow/brown upon storage, even when protected from light. What causes this discoloration?"

A2: Cause & Troubleshooting for Oxidative Degradation

Causality: The discoloration is likely due to oxidation of the electron-rich 4-hydroxyquinoline ring system. This process can be initiated by atmospheric oxygen, trace metal ions (which act as catalysts), or peroxides present in excipients. The resulting degradation products are often highly conjugated, colored compounds.[5]

Solution Workflow:

  • Control Headspace Oxygen: Minimize the oxygen in the headspace of your storage container.

  • Utilize Antioxidants: Add antioxidants to the formulation to scavenge free radicals or oxygen.

  • Chelate Metal Ions: If metal-catalyzed oxidation is suspected, include a chelating agent.

Protocol: Evaluating Antioxidant Efficacy

  • Inert Gas Purge: During formulation, gently bubble an inert gas (e.g., nitrogen or argon) through the bulk solution for 15-30 minutes before filling vials. Fill the vials under an inert gas blanket to displace headspace oxygen.

  • Antioxidant Screening:

    • Prepare your formulation (buffered to the optimal pH determined previously).

    • Divide it into several batches. One will be the control (no antioxidant).

    • To the other batches, add different antioxidants at typical concentrations:

      • For aqueous systems: Sodium metabisulfite (0.01-0.1%), Ascorbic acid (0.01-0.1%).

      • For lipid/organic systems: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) (0.01-0.02%).

  • Chelating Agent: To a separate batch (or in combination with the best antioxidant), add a chelating agent like Edetate Disodium (EDTA) at 0.01-0.05% to sequester metal ions.

  • Stress Testing: Store the sealed vials under accelerated conditions (e.g., 40°C/75% RH) and at room temperature.

  • Analysis: At various time points, visually inspect for color change and quantify the parent compound and degradants by HPLC. A colorimetric measurement using a UV-Vis spectrophotometer can also quantify the yellowing.

Q3: "I've noticed significant degradation when my experiments are conducted on the benchtop under normal lab lighting. How can I prevent this?"

A3: Cause & Troubleshooting for Photodegradation

Causality: Quinolone derivatives are notoriously photosensitive due to their ability to absorb UV and sometimes visible light, which can excite the molecule into a reactive state, leading to degradation.[7][8] This is a common issue for this class of compounds.[6]

Solution Workflow: The most direct solution is physical protection from light. For a more comprehensive analysis, a formal photostability study is required, especially for regulatory purposes.[10][11]

start Formulation Instability Observed q1 Is the formulation aqueous and does pH drop? start->q1 q2 Is there discoloration (yellowing/browning)? q1->q2 No sol1 Investigate & Mitigate Hydrolysis (See Q1) q1->sol1 Yes q3 Is degradation worse under lab light? q2->q3 No sol2 Investigate & Mitigate Oxidation (See Q2) q2->sol2 Yes q3->start No/Other Issue sol3 Investigate & Mitigate Photodegradation (See Q3) q3->sol3 Yes

Caption: A logical workflow for troubleshooting stability issues.

Protocol: Basic Light Protection & Confirmatory Photostability Study (ICH Q1B)

  • Immediate Protection (Routine Lab Work):

    • Always work with the compound in amber glassware.

    • Wrap flasks, beakers, and vials with aluminum foil.

    • Minimize exposure to overhead lighting where possible.

  • Confirmatory Photostability Study (Adapted from ICH Q1B): [12]

    • Sample Preparation: Prepare your formulation. Place samples in chemically inert, transparent containers. Prepare a "dark control" by wrapping an identical sample completely in aluminum foil.

    • Exposure Conditions: Place the samples and the dark control in a validated photostability chamber.

    • Light Source: The chamber should be equipped with a light source that provides both visible and UVA light. The standard ICH Q1B guideline requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

    • Analysis: After the exposure period, analyze the light-exposed sample and the dark control.

    • Interpretation: A significant increase in degradation in the exposed sample compared to the dark control confirms photosensitivity. If the formulation is photolabile, the data supports the need for light-protective primary packaging (e.g., amber vials, opaque containers).

Section 3: Recommended Analytical Protocol

A robust, stability-indicating analytical method is crucial for all formulation work. It must be able to separate the parent compound from all potential degradation products.

Protocol: Stability-Indicating Reversed-Phase HPLC Method

  • Instrumentation: HPLC with UV or DAD detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for maxima, typically around 254 nm and 330 nm for quinolone structures.

  • Injection Volume: 10 µL.

This method should be validated for specificity by analyzing samples from forced degradation studies (acid, base, peroxide, heat, light) to ensure all degradant peaks are resolved from the main peak.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Montanaro, S., et al. (2020). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application.
  • Sharp Services. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • S-Matrix. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Raffi, F., et al. (2012). Characterization of intermediate compounds formed upon photoinduced degradation of quinolones by high-performance liquid chromatography/high-resolution multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 26(24), 2883-2894.
  • Hussain, A., & Ali, S. (2017). PHOTOCHEMISTRY OF FLUOROQUINOLONES: A REVIEW. Baqai Journal of Health Sciences, 20(1), 41-51.
  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880.
  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(7), 3193-3201.
  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467.
  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • MDPI. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules, 28(15), 5735.
  • ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • ResearchGate. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219.
  • Royal Society of Chemistry. (2023). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 13(24), 16345-16383.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Synthetic cannabinoids. Retrieved from [Link]

  • Chem-Space. (n.d.). Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • MDPI. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 26(16), 4933.
  • Molnár, M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3224.
  • Beilstein Journal of Organic Chemistry. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529-2536.
  • Al-dujaili, L. J., & Al-Azawi, S. H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 527-560.
  • National Institutes of Health. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 8038-8054.
  • Subashini, R., et al. (2011). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2908.
  • MDPI. (2024).
  • ChemBK. (n.d.). ethyl quinoline-2-carboxylate. Retrieved from [Link]

  • freelance-teacher. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12) [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(10), 1957-1976.
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Technical Support Center: Effective Purification of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this important quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary method for purifying crude this compound?

The choice between recrystallization and column chromatography depends on the impurity profile and the scale of your reaction.

  • Recrystallization is often the most efficient method for removing minor impurities, especially if the crude product is already relatively clean (>90%). It is scalable and can yield highly pure crystalline material. Given the structure, solvents like ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are potential candidates for recrystallization.[1]

  • Column Chromatography is the preferred method for separating the target compound from significant amounts of impurities, particularly those with similar polarity, or for purifying oily or non-crystalline crude products.[2][3]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a test solvent to each tube at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).

  • If the compound dissolves at room temperature, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a good candidate.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath.

  • A good solvent will result in the formation of well-defined crystals.

For quinoline derivatives, 80% ethanol is often a good starting point for recrystallization.

Q3: What are the key considerations for purifying this compound using column chromatography?

The 4-hydroxy-quinoline structure presents a unique challenge. The acidic proton of the hydroxyl group and the basic nitrogen atom in the quinoline ring can lead to strong interactions with the acidic silanol groups on standard silica gel. This can cause significant streaking (tailing) on TLC plates and poor separation during column chromatography.[4]

Key Considerations:

  • Stationary Phase: Standard silica gel (100-200 or 230-400 mesh) is common. However, if tailing is severe, consider deactivating the silica gel by adding a basic modifier to the eluent or using an alternative stationary phase like neutral alumina.[4]

  • Mobile Phase (Eluent): A common starting point for quinoline derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[2][3] You may need to add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to the eluent to suppress the interaction with silica gel and improve peak shape.[4]

  • TLC Analysis: Always optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal system should give your target compound an Rf value of approximately 0.2-0.4 for good separation.[2]

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential to confirm both the purity and the chemical identity of your compound.

Analytical TechniquePurposeExpected Observations
Melting Point Assess purity.A pure compound should have a sharp melting point range (typically < 2°C).
¹H and ¹³C NMR Confirm chemical structure and purity.The spectra should show the expected peaks with correct integrations and chemical shifts. The absence of impurity peaks is critical.[3]
Mass Spectrometry (MS) Determine molecular weight.The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound (C₁₃H₁₂ClNO₃, MW: 277.70 g/mol ).
FTIR Spectroscopy Identify functional groups.Look for characteristic peaks for O-H (hydroxyl), C=O (ester and quinolone), and C-Cl bonds.

Troubleshooting Guide

Issue 1: My compound streaks severely on the TLC plate and gives poor separation in the column.

Cause: This is a classic issue for quinoline derivatives. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.[4]

Solutions:

  • Add a Basic Modifier: Incorporate 0.5-2% triethylamine (NEt₃) into your eluent system (e.g., Hexane:Ethyl Acetate:NEt₃ 70:30:0.5).[4] This neutralizes the acidic sites on the silica, preventing the strong interaction.

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be an excellent alternative for basic compounds.[4]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be effective.[4]

  • Work Quickly: Minimize the time your compound spends on the column to reduce potential decomposition or irreversible adsorption.[4]

Issue 2: My yield is very low after purification.

Cause: Low yields can result from several factors, including incomplete reactions, side product formation, or material loss during the purification process.[5]

Solutions:

  • Analyze Crude Material: Before purification, run a ¹H NMR or LC-MS on your crude product to estimate the initial yield and identify major byproducts. This will tell you if the problem is with the reaction or the purification.

  • Optimize Recrystallization:

    • Ensure you are not using too much solvent, as this will keep a significant portion of your product dissolved even when cold.

    • Cool the solution slowly to maximize crystal growth and then chill thoroughly in an ice bath before filtering.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.

  • Optimize Column Chromatography:

    • Dry Loading: If your compound has poor solubility in the eluent, consider dry loading. Dissolve the crude product in a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of your packed column.[2] This technique often leads to sharper bands and better separation.

    • Check Fraction Purity: Analyze all collected fractions by TLC. Your product may be spread across more fractions than anticipated.

Issue 3: I see multiple spots on my TLC even after column chromatography.

Cause: This could be due to decomposition of the compound on the silica gel, the use of an inappropriate eluent system, or co-elution of impurities.

Solutions:

  • Assess Compound Stability: Run a "spot test" by dissolving a small amount of your crude material, spotting it on a TLC plate, and letting it sit for an hour before eluting. If new spots appear, your compound may be unstable on silica. In this case, switching to a less acidic stationary phase like alumina or running the column quickly at a lower temperature is advised.[4]

  • Re-optimize Eluent: The initial solvent system may not have been optimal. Try a different solvent system with different polarity or selectivity. For example, if you used Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol.

  • Perform a Second Purification: If impurities persist, a second purification step may be necessary. For instance, follow column chromatography with a recrystallization step to remove any closely eluting impurities.

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude Product tlc Perform TLC Analysis (e.g., 7:3 Hexane:EtOAc) start->tlc decision_tlc Assess Impurity Profile tlc->decision_tlc recrystallize Recrystallization decision_tlc->recrystallize  Main spot >90%  Impurities at baseline/solvent front   column Column Chromatography decision_tlc->column  Multiple spots  Impurities close to product Rf   check_purity Check Purity (TLC, MP, NMR) recrystallize->check_purity column->check_purity decision_purity Is it Pure? check_purity->decision_purity decision_purity->recrystallize  No, from Column (consider polishing)   decision_purity->column  No, from Recrystallization   pure_product Pure Product decision_purity->pure_product  Yes  

Caption: Decision workflow for purification.

Protocol 1: Purification by Column Chromatography

This protocol provides a general workflow. The specific solvent system must be optimized for each batch using TLC analysis first.[2]

  • TLC Optimization:

    • Prepare several eluent systems of varying polarity (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3).

    • Add 0.5% triethylamine to each system to prevent tailing.[4]

    • Spot your crude material on TLC plates and elute. Identify the system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.[2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 1-2 times the weight of your crude product).

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin elution with your optimized solvent system.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

    • Collect fractions of a consistent volume (e.g., 10-15 mL).

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the purified compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on prior screening, select a suitable solvent (e.g., 80% Ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (2023). RA College. Retrieved January 12, 2026, from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2019). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2010). PMC - NIH. Retrieved January 12, 2026, from [Link]

Sources

Side reactions to avoid during the synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing the Gould-Jacobs reaction for this synthesis. Here, we address common experimental challenges, focusing on the causality behind side reactions and providing field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Introduction: The Gould-Jacobs Reaction Pathway

The synthesis of this compound is typically achieved via the Gould-Jacobs reaction. This process involves two primary stages:

  • Condensation: The initial step is the reaction of 4-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an intermediate, ethyl 3-((4-chloro-2-methylphenyl)amino)acrylate.[1][2]

  • Thermal Cyclization: The intermediate then undergoes a high-temperature, intramolecular cyclization to form the desired 4-hydroxyquinoline ring system.[3][4] This step is often the most critical and prone to side reactions.

The overall reaction is robust, but the harsh conditions required for cyclization can lead to several undesirable outcomes. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction yields are consistently low, and I isolate a significant amount of a solid that is not my final product. How can I improve the conversion?

Answer: This is a classic symptom of incomplete thermal cyclization. The solid you are isolating is likely the uncyclized intermediate, ethyl 3-((4-chloro-2-methylphenyl)amino)acrylate. The cyclization step is a thermally driven 6-electron electrocyclic reaction, which has a significant activation energy barrier.[1][2]

Causality:

  • Insufficient Temperature: The most common cause is a reaction temperature that is too low to overcome the activation energy for the intramolecular cyclization.

  • Short Reaction Time: Even at an appropriate temperature, the reaction may not have been allowed to proceed for a sufficient duration to ensure complete conversion.

Troubleshooting Protocol:

  • Verify Temperature: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) reaches and maintains the target temperature, typically in the range of 240-260°C.[4] Use a calibrated high-temperature thermometer.

  • Optimize Reaction Time: The optimal reaction time is a balance between driving the cyclization to completion and minimizing thermal degradation.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible.

  • Consider Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can significantly shorten reaction times and improve yields by enabling precise temperature control at superheated conditions.[3]

Question 2: The crude product from my reaction is a dark, tarry material that is extremely difficult to purify. What causes this, and how can I prevent it?

Answer: Tar formation is a prevalent side reaction in high-temperature organic syntheses, including the Gould-Jacobs reaction.[5] This occurs due to polymerization and degradation of starting materials, intermediates, and the product under harsh thermal conditions.

Causality:

  • Excessive Temperature or Time: Overheating the reaction or prolonged heating can initiate decomposition pathways.[3]

  • Presence of Impurities: Impurities in the starting aniline can act as initiators for polymerization.

  • Atmospheric Oxygen: Oxidation of the aniline and intermediate at high temperatures can lead to colored, polymeric byproducts.

Preventative Measures & Protocol:

  • Strict Temperature Control: Avoid exceeding the optimal cyclization temperature. A temperature controller is highly recommended. The goal is to find the minimum temperature required for efficient cyclization.[6]

  • Use High-Purity Starting Materials: Purify the 4-chloro-2-methylaniline (e.g., by distillation or recrystallization) before use to remove any oxidized or impure material.

  • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Solvent Choice: Utilize a thermally stable, high-boiling, and inert solvent like Dowtherm A or diphenyl ether.[4] This helps to ensure even heat distribution and prevent localized overheating.

ParameterRecommended ConditionRationale
Cyclization Temperature 240 - 260 °COptimal for cyclization while minimizing charring.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of aniline and intermediates.
Aniline Purity >98%Reduces polymerization initiators.
Solvent Dowtherm A / Diphenyl EtherHigh thermal stability and inertness.
Question 3: My final product's NMR spectrum shows the presence of a carboxylic acid impurity alongside my desired ethyl ester. What is the source of this hydrolysis?

Answer: The presence of the corresponding carboxylic acid, 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid, indicates hydrolysis of the ethyl ester group.

Causality:

  • Water Contamination: The most likely cause is the presence of water in the reaction mixture at high temperatures. Although robust, the ester can hydrolyze under these conditions, especially if any acidic or basic impurities are present.[7]

  • Work-up Conditions: Hydrolysis can also occur during the work-up if the product is exposed to acidic or basic aqueous solutions for extended periods, particularly at elevated temperatures.[8]

Mitigation Strategy:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the reaction. While the reaction can be robust, minimizing water is good practice.[7]

  • Controlled Work-up: When performing an aqueous work-up, use cooled solutions and minimize the time the product is in contact with the aqueous phase. Neutralize the reaction mixture carefully and promptly extract the product.

  • Purification: If the carboxylic acid does form, it can often be separated from the desired ester product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Question 4: I am concerned about the potential formation of regioisomers. How regioselective is the Gould-Jacobs cyclization with 4-chloro-2-methylaniline?

Answer: The Gould-Jacobs reaction is generally highly regioselective. The cyclization occurs via an electrophilic attack from a carbon on the aniline ring onto the carbonyl group of the malonate moiety. This attack is directed by the substituents on the aniline ring.

Mechanistic Rationale:

  • Directing Effects: The amino group of the intermediate is a powerful ortho-, para-director. The cyclization will occur at one of the ortho positions.

  • Steric Hindrance: In 4-chloro-2-methylaniline, there are two ortho positions relative to the amino group. One is adjacent to the methyl group, and the other is adjacent to the chloro group. The cyclization is sterically hindered at the position next to the methyl group.

  • Expected Product: Therefore, the cyclization overwhelmingly proceeds at the less sterically hindered position, which is adjacent to the chlorine atom, leading to the desired 6-chloro-8-methylquinoline product. The formation of the 8-chloro-6-methyl isomer is typically not observed in significant quantities.[9][10]

Verification Protocol:

  • Structural Analysis: The regiochemistry of the final product should be unequivocally confirmed using 2D NMR techniques, such as HMBC and NOESY experiments, to establish the connectivity and spatial relationships of the protons and carbons in the quinoline ring system.

Visualization of Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagram illustrates the key pathways.

Gould_Jacobs_Reaction Reactants 4-chloro-2-methylaniline + Diethyl ethoxymethylenemalonate Intermediate Ethyl 3-((4-chloro-2-methylphenyl)amino)acrylate (Uncyclized Intermediate) Reactants->Intermediate Condensation (Low Temp) Product This compound (Desired Product) Intermediate->Product Thermal Cyclization (240-260°C) Tar Tar / Polymeric Byproducts Intermediate->Tar Degradation (Excessive Heat) Product->Tar Degradation (Excessive Heat) Hydrolysis 6-chloro-4-hydroxy-8-methylquinoline- 3-carboxylic acid Product->Hydrolysis

Caption: Main reaction pathway vs. common side reaction pathways.

Summary of Key Experimental Protocols

Protocol 1: Synthesis of Intermediate (Condensation)
  • In a round-bottom flask, combine one molar equivalent of 4-chloro-2-methylaniline with 1.05 molar equivalents of diethyl ethoxymethylenemalonate.

  • Heat the mixture gently to 100-110°C for 1-2 hours. The reaction is often exothermic.

  • Monitor the disappearance of the aniline by TLC.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization
  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A). The solvent volume should be sufficient to ensure good heat transfer and stirring.

  • Equip the flask with a reflux condenser and a nitrogen/argon inlet.

  • Heat the mixture to 240-260°C with vigorous stirring.

  • Maintain this temperature for 30-90 minutes. Monitor the reaction by TLC to determine the point of maximum product formation and minimal degradation.

  • Cool the reaction mixture to below 100°C.

  • Add a non-polar solvent like hexane to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold hexane.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure product.

By understanding the mechanistic underpinnings of these common side reactions, researchers can proactively adjust their experimental design to favor the formation of the desired this compound, ultimately leading to higher yields and purity.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Organic Syntheses. Gould-Jacobs Reaction. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • National Center for Biotechnology Information. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Publications. Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Center for Biotechnology Information. Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure data integrity, consistency, and reliability when analytical methods are transferred, updated, or compared.

The core of robust analytical science lies not just in validating a single method but in ensuring that results are interchangeable and reproducible across different methods or laboratories. This guide will explore the cross-validation of two common yet distinct analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the underlying principles of each method, provide detailed validation and cross-validation protocols, and establish clear criteria for judging the equivalency of the results.

Section 1: Overview of Analytical Methods

The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. This compound possesses a quinoline core, which contains a strong chromophore, making it amenable to UV-based detection methods.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the gold standard for specificity and is capable of separating the analyte from impurities and degradation products. This makes it an ideal choice for stability-indicating assays and final product quality control.

  • Principle : The method separates compounds based on their differential partitioning between a stationary phase (the HPLC column) and a liquid mobile phase. For a moderately polar compound like our analyte, a reversed-phase C18 column is an excellent choice.[1] The separated analyte is then quantified by a UV detector at a wavelength where it exhibits maximum absorbance.

  • Causality in Method Design :

    • Stationary Phase : A C18 (octadecyl) silica-based column is selected for its hydrophobic nature, which provides good retention for the quinoline derivative.

    • Mobile Phase : A mixture of acetonitrile (ACN) and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) is used. Acetonitrile serves as the organic modifier to elute the compound. The acidic buffer is critical to suppress the ionization of the hydroxyl and carboxylate groups, ensuring a single, sharp, and reproducible chromatographic peak.[2]

    • Detection : The quinoline ring system provides strong UV absorbance. A detection wavelength of approximately 340 nm is often suitable for such structures, offering high sensitivity and specificity.[3]

Method B: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method than HPLC.[4] While it lacks the separative power of chromatography, it is highly effective for quantifying pure substances or for in-process controls where the sample matrix is well-defined and free of interfering substances.

  • Principle : This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[5] The analysis involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).

  • Causality in Method Design :

    • Solvent : A solvent like methanol or ethanol is chosen because it readily dissolves the analyte and is transparent in the UV region of interest, preventing interference with the measurement.

    • Wavelength Selection (λmax) : Scanning the UV spectrum of the compound reveals the wavelength at which absorbance is highest. Measuring at λmax provides the greatest sensitivity and minimizes the impact of minor wavelength calibration errors. For quinoline derivatives, this is typically in the 250-350 nm range.

Section 2: Method Validation Protocol (Based on HPLC-UV)

Before any cross-validation can occur, the primary analytical method (Method A: HPLC-UV) must be thoroughly validated to demonstrate its suitability for the intended purpose. This validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7]

Validation Parameters & Acceptance Criteria
ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte.Peak purity > 0.995; baseline resolution from known impurities.
Linearity To verify a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise and accurate.Typically 80% to 120% of the target concentration.
Accuracy Closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples.
Precision Agreement between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.[8]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results ≤ 2.0% under varied conditions (e.g., pH, flow rate).
Step-by-Step Protocol for HPLC Method Validation
  • System Suitability Test (SST) : Before each validation run, inject a standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤ 1.0%. This confirms the system is performing correctly.[8]

  • Specificity : Analyze a placebo (matrix without analyte), a standard solution, and a sample solution. Spike the sample with known impurities to demonstrate separation.

  • Linearity : Prepare a series of at least five standard solutions across the desired concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy (Recovery) : Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate and calculate the percentage recovery.

  • Precision :

    • Repeatability : Analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Limit of Quantitation (LOQ) : Determine the LOQ by analyzing a series of diluted solutions and establishing the concentration at which the signal-to-noise ratio is at least 10:1.

  • Robustness : Deliberately vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.

Section 3: Cross-Validation Experimental Design

Cross-validation is performed to compare the results from two distinct analytical procedures.[9] In this guide, we compare the validated HPLC-UV method (Method A) with the UV-Vis spectrophotometry method (Method B).

Workflow for Cross-Validation

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Protocol for Cross-Validation
  • Sample Selection : Prepare at least 12 independent samples of this compound. The samples should span the analytical range (e.g., four samples each at 80%, 100%, and 120% of the target concentration).

  • Analysis :

    • Divide each sample into two aliquots.

    • Analyze one set of aliquots using the validated HPLC-UV method (Method A).

    • Analyze the second set of aliquots using the UV-Vis method (Method B).

  • Data Collection : Record the quantitative results (e.g., concentration in mg/mL) obtained from both methods for each sample.

  • Data Tabulation : Organize the data into a comparison table.

Section 4: Data Analysis and Acceptance Criteria

The core of cross-validation is the statistical comparison of the data sets generated by the two methods.[10] The goal is to determine if there is a statistically significant difference between the results.

Comparative Data Table (Hypothetical Results)
Sample IDConcentration by Method A (HPLC, mg/mL)Concentration by Method B (UV-Vis, mg/mL)% Difference
S1-80%0.7980.8050.88%
S2-80%0.8010.795-0.75%
S3-80%0.8050.8100.62%
S4-80%0.7950.8020.88%
S5-100%1.0020.995-0.70%
S6-100%0.9981.0070.90%
S7-100%1.0051.0100.50%
S8-100%0.9950.988-0.70%
S9-120%1.1981.2101.00%
S10-120%1.2031.195-0.67%
S11-120%1.2051.2150.83%
S12-120%1.1961.189-0.59%
Mean 1.000 1.002
Std. Dev. 0.142 0.145
Statistical Analysis

Two key statistical tests are employed to compare the methods: the Student's t-test (to compare means) and the F-test (to compare variances).[11]

  • F-test for Equality of Variances : This test determines if the precision of the two methods is comparable.

    • Null Hypothesis (H₀) : The variances of the two methods are equal.

    • Calculation : F = (Variance of Method A) / (Variance of Method B)

    • Interpretation : The calculated F-value is compared to a critical F-value from statistical tables (based on the degrees of freedom). If F_calculated < F_critical, the null hypothesis is accepted, and the precisions are considered equivalent.

  • Student's t-test for Equality of Means : This test determines if the accuracy of the two methods is comparable.

    • Null Hypothesis (H₀) : The means of the two methods are equal.

    • Interpretation : The calculated t-value is compared to a critical t-value. If t_calculated < t_critical, the null hypothesis is accepted, indicating no statistically significant difference between the method means.

Decision Logic for Method Equivalence

Sources

A Comprehensive Benchmarking Guide to the Efficacy of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Quinoline Scaffolds

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[2][5][6][7][8][9][10][11] The biological activity of these compounds is intricately linked to the nature and substitution pattern on the quinoline ring, allowing for fine-tuning of their therapeutic properties.[5][7] Among these, quinoline-3-carboxylate derivatives have emerged as a particularly promising class, with studies highlighting their potential as antiproliferative agents.[12][13][14]

This guide focuses on a specific novel derivative, Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate . We will provide a framework for objectively benchmarking its efficacy against established standard drugs in key therapeutic areas where quinoline derivatives have shown significant promise: oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for preclinical evaluation, complete with experimental protocols and data interpretation guidelines.

Rationale for Investigation: Structural Insights and Predicted Activity

The structure of this compound suggests a strong potential for biological activity. The quinoline core itself is a known pharmacophore. The 4-hydroxy group can participate in hydrogen bonding and potential chelation with metal ions, a mechanism implicated in the activity of some quinoline derivatives.[15] The electron-withdrawing chloro group at position 6 and the electron-donating methyl group at position 8 can modulate the electronic properties and metabolic stability of the molecule. The ethyl carboxylate at position 3 is a key feature of other quinoline derivatives with demonstrated antiproliferative and anti-inflammatory effects.[12][13] Based on these structural alerts, we hypothesize that this compound will exhibit significant anticancer and anti-inflammatory properties.

Benchmarking Against Standard-of-Care Drugs

To establish the therapeutic potential of this compound, a direct comparison with current standard-of-care drugs is essential. The choice of comparator drugs will depend on the therapeutic indication being investigated.

Anticancer Activity

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] Some have also been investigated as inhibitors of specific molecular targets like tyrosine kinases and tubulin polymerization.[2][16]

  • Standard Drugs for Comparison:

    • Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II. It serves as a broad-spectrum positive control for cytotoxicity.

    • Cisplatin: A platinum-based drug that cross-links DNA, leading to apoptosis. It is a standard treatment for various solid tumors.

    • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been linked to the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and various cytokines.[5][7][17]

  • Standard Drugs for Comparison:

    • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits COX-1 and COX-2.

    • Celecoxib: A selective COX-2 inhibitor, representing a more targeted anti-inflammatory therapy with a potentially better gastrointestinal safety profile.

    • Dexamethasone: A potent corticosteroid with broad anti-inflammatory and immunosuppressive effects.

Experimental Protocols for Efficacy Benchmarking

The following section details the step-by-step methodologies for key in vitro and in vivo experiments to compare the efficacy of this compound with standard drugs.

Part 1: In Vitro Anticancer Efficacy Assessment

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and standard drugs on various cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the test compound.

  • Methodology:

    • Treatment: Treat cancer cells with the test compound and standard drugs at their respective IC50 concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3. Cell Cycle Analysis

  • Objective: To determine the effect of the test compound on cell cycle progression.

  • Methodology:

    • Treatment: Treat cancer cells with the test compound and standard drugs at their IC50 concentrations for 24 hours.

    • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: In Vitro Anti-inflammatory Efficacy Assessment

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Objective: To evaluate the inhibitory effect of the test compound on the production of the pro-inflammatory mediator nitric oxide.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

    • Treatment: Pre-treat the cells with various concentrations of this compound, Indomethacin, and Dexamethasone for 1 hour.

    • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

2. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Follow the manufacturer's protocol to measure the peroxidase activity of COX-1 and COX-2 in the presence of various concentrations of the test compound, Indomethacin (non-selective), and Celecoxib (selective).

    • Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC50 values. Assess the selectivity index (IC50 COX-1 / IC50 COX-2).

Part 3: In Vivo Efficacy Models

1. Xenograft Tumor Model (Anticancer)

  • Objective: To evaluate the in vivo antitumor efficacy of the test compound.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).

    • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound (at various doses), and a standard drug (e.g., Cisplatin). Administer treatment via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

    • Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

    • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

  • Objective: To assess the in vivo acute anti-inflammatory activity of the test compound.

  • Methodology:

    • Animal Groups: Use rats or mice and divide them into groups: vehicle control, this compound (at various doses), and a standard drug (e.g., Indomethacin).

    • Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

    • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Data Presentation and Visualization

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compoundDataDataData
DoxorubicinDataDataData
CisplatinDataDataData
PaclitaxelDataDataData

Table 2: In Vitro Anti-inflammatory Activity (IC50 in µM)

CompoundNO Inhibition (RAW 264.7)COX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)
This compoundDataDataDataData
IndomethacinDataDataDataData
CelecoxibDataDataDataData
DexamethasoneDataDataN/AN/A

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the experimental processes and hypothesized mechanisms of action.

Experimental_Workflow_Anticancer cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model cell_lines Cancer Cell Lines (MCF-7, A549, HCT116) treatment Treatment with Test Compound & Standard Drugs cell_lines->treatment mtt MTT Assay (IC50 Determination) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle xenograft Xenograft Model (Nude Mice) mtt->xenograft Guide Dose Selection treatment_in_vivo Systemic Administration xenograft->treatment_in_vivo tumor_measurement Tumor Growth Measurement treatment_in_vivo->tumor_measurement efficacy_evaluation Efficacy Evaluation tumor_measurement->efficacy_evaluation Anti_inflammatory_Mechanism LPS LPS Stimulation Macrophage Macrophage (RAW 264.7) LPS->Macrophage iNOS iNOS Upregulation Macrophage->iNOS COX2 COX-2 Enzyme Macrophage->COX2 NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Test_Compound Ethyl 6-chloro-4-hydroxy-8- methylquinoline-3-carboxylate Test_Compound->iNOS Inhibition Test_Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of action.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound against current standard-of-care drugs in oncology and inflammation. The outlined experimental protocols are designed to yield comprehensive and comparable data on the compound's efficacy. Positive results from these studies would warrant further investigation into its mechanism of action, safety profile, and pharmacokinetic properties, paving the way for its potential development as a novel therapeutic agent. The versatile quinoline scaffold continues to be a rich source of new drug candidates, and a rigorous, comparative approach is crucial to identifying those with true clinical potential.

References

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A Comparative Guide to Establishing In Vitro-In Vivo Correlation for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (henceforth ECHMQ) is a synthetic compound belonging to the quinoline class of heterocyclic molecules. Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] Given the therapeutic potential of novel quinoline derivatives like ECHMQ, a critical step in its preclinical development is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC).

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (typically its dissolution rate or, in this context, its biological activity) and a relevant in vivo response, such as plasma concentration or therapeutic effect.[2][3] Establishing a strong IVIVC is a cornerstone of modern drug development. It allows researchers to use in vitro results as a surrogate for in vivo performance, which can accelerate formulation optimization, ensure batch-to-batch consistency, and potentially reduce the number of resource-intensive animal and human studies required for regulatory approval.[3][4][5]

This guide provides a comprehensive framework for characterizing the anti-inflammatory activity of ECHMQ and establishing a meaningful IVIVC. We will detail the necessary in vitro and in vivo experimental protocols, compare the performance of ECHMQ against established alternatives, and outline the methodology for correlating the datasets.

Section 1: In Vitro Characterization of ECHMQ's Anti-Inflammatory Activity

Based on structural similarities to other anti-inflammatory agents, we hypothesize that ECHMQ may exert its effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key mediator in the inflammatory cascade, catalyzing the production of prostaglandins which drive pain and inflammation.[6][7] Unlike the constitutively expressed COX-1 enzyme which has protective functions (e.g., in the gut), COX-2 is primarily induced at sites of inflammation, making it an attractive therapeutic target.[6][8] Selective COX-2 inhibitors aim to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Comparative Compounds

To benchmark the activity of ECHMQ, we will compare it against two well-characterized COX inhibitors:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the primary benchmark for potency and selectivity.[8][10]

  • Indomethacin: A non-selective COX inhibitor, used to assess the selectivity profile of ECHMQ.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol explains the determination of the half-maximal inhibitory concentration (IC50) for ECHMQ and comparators against both COX isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Causality and Experimental Rationale:

  • Why use a cell-free enzymatic assay? This approach directly measures the interaction between the compound and the purified enzyme, eliminating confounding factors present in cell-based systems (e.g., cell permeability, off-target effects). This provides a clean measure of intrinsic inhibitory potency.

  • Why measure Prostaglandin E2 (PGE2)? PGE2 is a major pro-inflammatory prostaglandin produced by the action of COX enzymes. Its quantification via ELISA provides a sensitive and specific readout of enzyme activity.[10]

  • Why test against both COX-1 and COX-2? This is crucial for determining the selectivity of the compound. A high COX-1/COX-2 IC50 ratio indicates a desirable selective inhibition of COX-2, which predicts a better gastrointestinal safety profile.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (10 mM) of ECHMQ, Celecoxib, and Indomethacin in DMSO.

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the supplied buffer.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and a reducing agent like glutathione.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • Create a serial dilution series for each test compound (e.g., from 100 µM to 1 nM) in the reaction buffer.

    • In a 96-well plate, add 20 µL of each compound dilution to separate wells designated for COX-1 and COX-2. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 160 µL of the appropriate enzyme (COX-1 or COX-2) solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • Quantification of PGE2:

    • Quantify the amount of PGE2 produced in each well using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound against each enzyme using a non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).

Data Presentation: Comparative In Vitro Potency and Selectivity
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (SI)
ECHMQ Experimental DataExperimental DataCalculated Data
Celecoxib~2800[10]~91[10]~30
Indomethacin~15~25~0.6

Note: Celecoxib and Indomethacin values are representative of literature findings and serve as benchmarks.[10]

Section 2: In Vivo Assessment of ECHMQ Efficacy

To translate the in vitro findings into a physiological context, a relevant animal model of inflammation is required. The carrageenan-induced paw edema model in rats is a classic and well-validated model of acute inflammation that is highly predictive of the efficacy of anti-inflammatory drugs.[11][12]

Experimental Protocol: Rat Carrageenan-Induced Paw Edema Model

Causality and Experimental Rationale:

  • Why this model? The injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2.[10] Therefore, inhibition of paw edema in this phase is a strong indicator of in vivo COX-2 inhibition.

  • Why measure paw volume? Paw swelling (edema) is a cardinal sign of inflammation. Measuring the change in paw volume with a plethysmometer provides a simple, quantitative, and reproducible endpoint for assessing anti-inflammatory efficacy.

  • Why include a vehicle control? This group receives the drug delivery vehicle without the active compound, allowing for the quantification of the inflammatory response in the absence of treatment and serving as the baseline for calculating inhibition.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide the animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

      • Group 2: ECHMQ (e.g., 1, 3, 10 mg/kg, oral)

      • Group 3: Celecoxib (e.g., 10 mg/kg, oral - positive control)

    • Administer the respective treatments orally (p.o.) via gavage.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately before the carrageenan injection (baseline, V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a digital plethysmometer.

  • Data Analysis:

    • Calculate the paw volume increase (edema) at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group at the peak inflammatory time point (typically 3 or 4 hours) compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Determine the ED50 (the dose required to achieve 50% inhibition of edema) for ECHMQ by plotting the % inhibition against the log of the dose.

Data Presentation: Comparative In Vivo Anti-Inflammatory Efficacy
Treatment Group (Dose)Peak Edema Inhibition (%) at 4 hrED50 (mg/kg)
ECHMQ (1 mg/kg)Experimental Data\multirow{3}{*}{\textit{Calculated Data}}
ECHMQ (3 mg/kg)Experimental Data
ECHMQ (10 mg/kg)Experimental Data
Celecoxib (10 mg/kg)~50-60%~0.81 (ED30)[10]

Note: The ED30 value for celecoxib from literature is provided for context, representing the dose for 30% efficacy in a similar hyperalgesia model.[10]

Section 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to build a predictive model linking the in vitro potency (IC50) of ECHMQ to its in vivo efficacy (ED50). This requires integrating pharmacokinetic (PK) data to understand how the drug is absorbed, distributed, metabolized, and excreted. A Level A IVIVC, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution/activity and the in vivo response.[3][13]

Methodology: Integrating PK/PD for IVIVC

Causality and Experimental Rationale:

  • Why is Pharmacokinetics (PK) necessary? A drug's efficacy is not just about its potency (IC50) but also about whether a sufficient concentration can reach the target site (the inflamed paw) for a sufficient duration. PK studies measure the drug concentration in plasma over time, providing the critical link between the administered dose and the concentration available to act on COX-2.

  • Why correlate efficacy with plasma concentration? By correlating the in vivo efficacy (% edema inhibition) with the plasma concentration of ECHMQ at the time of measurement, we can establish a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship. This relationship reveals the plasma concentration required to achieve a certain level of therapeutic effect (e.g., the EC50, or effective concentration for 50% effect).

Experimental Workflow for IVIVC Development

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Study cluster_2 Pharmacokinetic (PK) Study cluster_3 IVIVC & PK/PD Modeling invitro_assay COX-1/COX-2 Inhibition Assay ic50 Determine IC50 (Potency & Selectivity) invitro_assay->ic50 ivivc Establish IVIVC (IC50 vs. EC50) ic50->ivivc In Vitro Potency invivo_model Carrageenan Paw Edema Model ed50 Determine ED50 (% Edema Inhibition) invivo_model->ed50 pkpd_model PK/PD Modeling ed50->pkpd_model Efficacy Data pk_study Rat PK Study (Multiple Doses) pk_params Determine Cmax, AUC, T1/2 (Plasma Concentration vs. Time) pk_study->pk_params pk_params->pkpd_model Plasma Concentration Data pkpd_model->ivivc Correlate In Vitro & In Vivo Data

Caption: Workflow for establishing an In Vitro-In Vivo Correlation.

Step-by-Step IVIVC Protocol:

  • Conduct a Rat Pharmacokinetic (PK) Study:

    • Administer the same doses of ECHMQ used in the efficacy study (1, 3, 10 mg/kg) to a separate cohort of rats.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of ECHMQ at each time point.

    • Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, a measure of total drug exposure).

  • Develop a PK/PD Model:

    • For the efficacy study, it is crucial to collect a satellite blood sample from each animal at the time of peak effect (e.g., 4 hours) to measure the corresponding plasma concentration.

    • Plot the % edema inhibition (the PD endpoint) against the measured plasma concentration of ECHMQ (the PK parameter).

    • Fit this data to a pharmacological model (e.g., a simple Emax model) to determine the EC50, which is the plasma concentration required to produce 50% of the maximum anti-inflammatory effect.

  • Establish the IVIVC:

    • The final correlation is made by comparing the in vitro potency with the in vivo potency. A meaningful IVIVC is established if there is a direct and predictable relationship between the in vitro IC50 and the in vivo EC50 .

    • For example, a strong correlation would show that compounds with lower IC50 values in the enzymatic assay also have lower EC50 values in the animal model, suggesting that the in vitro assay is a good predictor of the concentration needed for an effect in vivo.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the anti-inflammatory activity of a novel quinoline compound, ECHMQ, and establishing a robust IVIVC. By directly comparing its performance against the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Indomethacin, researchers can precisely position ECHMQ in the therapeutic landscape. The successful development of a PK/PD model and the subsequent IVIVC provides an invaluable tool for future development, enabling the use of in vitro data to predict in vivo outcomes, thereby streamlining formulation development, guiding dose selection for further studies, and satisfying key regulatory expectations.[4][5]

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Comparative Analysis of Structure-Activity Relationships in Quinoline-3-Carboxylate Analogs for Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Structural Modifications and Their Impact on Antiproliferative Efficacy

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of quinoline-3-carboxylate and related quinoline carboxamide analogs, providing a comparative analysis of how specific structural modifications influence their antiproliferative activity. By examining experimental data from various studies, we aim to elucidate the key molecular features that govern the efficacy and selectivity of these compounds as potential anticancer agents.

The Quinoline Core: A Privileged Scaffold for Drug Design

The fundamental quinoline structure offers multiple positions for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. SAR studies have consistently shown that the nature and position of substituents on the quinoline ring system are critical determinants of biological activity.[2] For instance, the introduction of a carboxamide linkage at various positions within the quinoline framework has been an effective strategy for enhancing anticancer potency.[3]

Comparative SAR Analysis of Quinoline-3-Carboxylate and Carboxamide Analogs

Systematic modifications of the quinoline core have revealed several key insights into the SAR of these compounds. The following sections compare the effects of substitutions at different positions on the quinoline ring.

Impact of Substituents at the C2 and C4 Positions

Research into 2,4-disubstituted quinoline-3-carboxylic acid derivatives has highlighted the importance of these positions for antiproliferative activity.[4] One study demonstrated that converting 2-styrylquinoline-3-carboxylate esters to their corresponding carboxylic acids enhanced selectivity towards cancer cells.[4] This increased selectivity is attributed to a change in the compound's pKa, which influences its absorption in the acidic microenvironment of tumors.[4]

For example, compounds 2f and 2l from a series of 2,4-disubstituted quinoline-3-carboxylic acids were identified as particularly potent and selective against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines when compared to non-cancerous HEK293 cells.[4]

In a different series of quinoline-4-carboxylic acid analogs, bulky hydrophobic substituents at the C2 position were found to be crucial for the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[5] The C4 position showed a strict requirement for a carboxylic acid group for this inhibitory activity.[5]

The Role of the Carboxamide Linkage

The introduction of a carboxamide group, particularly at the 3-position, has been a fruitful avenue for developing potent anticancer agents.[3][6] A series of 3-quinoline carboxamides were identified as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[6] The initial high-throughput screening hit had a cellular ATM IC50 of 490 nM, which was significantly improved through systematic modifications.[6]

Table 1: SAR of Modifications at the 4- and 6-Positions of the 3-Quinoline Carboxamide Core [6]

CompoundR4-amino SubstituentR6-SubstituentCellular ATM IC50 (nM)
4 (HTS Hit) 2-pyridinylH490
72 (AZ31) (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl6-(methoxymethyl)-3-pyridinyl0.6
74 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl6-(methoxymethyl)pyridin-3-yl1.1

As shown in Table 1, strategic substitutions at the R4 and R6 positions led to a dramatic increase in potency, with compound 72 (AZ31) exhibiting a sub-nanomolar IC50 value.[6]

Influence of Substituents on the Benzo Ring

Substitutions on the benzo portion of the quinoline ring also play a significant role in modulating biological activity.[5] For instance, in the context of DHODH inhibitors, appropriate substitutions on the benzo ring were one of the three critical regions identified for potent inhibition.[5] In another study focusing on quinoline-3-carboxylate derivatives as antiproliferative agents, compounds 4m and 4n showed IC50 values of 0.33µM against the MCF-7 cell line, indicating that specific substitutions on the quinoline core can lead to highly potent compounds.[1]

Experimental Protocols for Biological Evaluation

The determination of antiproliferative activity and the elucidation of SAR rely on robust and reproducible experimental assays. Below are outlines of key methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K562) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized quinoline analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay (Cellular ATM IC50)

This assay quantifies the inhibition of a specific kinase, such as ATM, within a cellular context.[6]

Protocol:

  • Cell Culture and Treatment: Human cancer cells (e.g., LoVo colorectal adenocarcinoma) are seeded in 96-well plates.[6] The cells are then pre-treated with various concentrations of the test compounds for a period (e.g., 1 hour) before being exposed to a DNA-damaging agent (e.g., ionizing radiation) to activate the ATM kinase.[6]

  • Immunofluorescence Staining:

    • Cells are fixed and permeabilized.

    • Non-specific antibody binding is blocked.

    • Cells are incubated with a primary antibody against a phosphorylated downstream substrate of ATM (e.g., p-KAP1 Ser824) overnight.[6]

    • After washing, a fluorescently labeled secondary antibody is added.

    • The nuclei are counterstained with DAPI.[6]

  • Image Acquisition and Analysis: Images are acquired using a high-content imaging system, and the nuclear fluorescence intensity of the phosphorylated substrate is quantified to determine the extent of ATM inhibition.[6]

Visualizing Structure-Activity Relationships

To better understand the key structural features influencing the anticancer activity of quinoline-3-carboxylate and carboxamide analogs, the following diagram illustrates the core scaffold and the positions where modifications have shown significant impact.

Caption: Key positions for modification on the quinoline scaffold.

Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram for a complete visualization.

Conclusion

The structure-activity relationship studies of quinoline-3-carboxylate and its analogs have provided valuable insights for the design of novel anticancer agents. The evidence strongly suggests that modifications at the C2, C3, and C4 positions, as well as on the benzo portion of the quinoline ring, are critical for determining the antiproliferative potency and selectivity of these compounds. The conversion of esters to carboxylic acids can enhance tumor selectivity, while the introduction of a carboxamide linkage at the 3-position can lead to potent kinase inhibitors. Future research in this area should continue to explore diverse substitutions at these key positions to optimize the therapeutic potential of the versatile quinoline scaffold.

References

  • BenchChem.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Bentham Science Publishers. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
  • Neuroquantology. (2026). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology.
  • Bentham Science. (n.d.).
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A Head-to-Head Comparison of Synthesis Routes for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of quinoline derivatives is a critical endeavor. These scaffolds are central to a wide array of therapeutic agents. This guide provides an in-depth, head-to-head comparison of potential synthesis routes for a key intermediate, Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. We will delve into the mechanistic intricacies, practical experimental considerations, and performance metrics of the most relevant synthetic strategies to empower you in making informed decisions for your research and development pipeline.

Introduction to this compound

This compound is a highly functionalized quinoline derivative. The quinoline core is a prevalent motif in a vast number of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern of this molecule—a chlorine atom at position 6, a methyl group at position 8, a hydroxyl group at position 4, and an ethyl carboxylate at position 3—makes it a versatile intermediate for further chemical elaboration and the development of novel pharmaceutical candidates. The selection of an optimal synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness.

This guide will focus on a comparative analysis of four classical and modern synthetic approaches:

  • The Gould-Jacobs Reaction: A cornerstone in 4-hydroxyquinoline synthesis.

  • The Conrad-Limpach-Knorr Synthesis: A related method with distinct regiochemical outcomes.

  • The Camps Cyclization: An intramolecular condensation approach.

  • The Friedländer Annulation: A versatile method for quinoline formation.

We will explore the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis to guide your synthetic strategy.

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinoline derivatives.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2]

Mechanistic Rationale

The synthesis commences with a nucleophilic attack of the amino group of 4-chloro-2-methylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield a stable anilidomethylenemalonate intermediate. The crucial and often rate-limiting step is the thermal cyclization, which requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.

Gould_Jacobs_Mechanism 4-chloro-2-methylaniline 4-chloro-2-methylaniline Intermediate Anilidomethylenemalonate Intermediate 4-chloro-2-methylaniline->Intermediate Condensation (-EtOH) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 6-chloro-4-hydroxy-8-methyl- quinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp.)

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol (Classical Thermal Cyclization)

Step 1: Synthesis of Diethyl 2-(((4-chloro-2-methylphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 4-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure to yield the crude intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Thermal Cyclization

  • The crude anilidomethylenemalonate intermediate is added to a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250 °C and maintained at this temperature for 30-60 minutes.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.

Modern Advancements: Microwave-Assisted Synthesis

Traditional Gould-Jacobs reactions often suffer from long reaction times and harsh conditions. Microwave irradiation has emerged as a powerful tool to accelerate this transformation, often leading to improved yields and shorter reaction times.

Experimental Protocol (Microwave-Assisted Cyclization with Eaton's Reagent)

Step 1: Microwave-Assisted Condensation

  • In a microwave-safe vial, a neat mixture of 4-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent) is subjected to microwave irradiation at 170 °C for approximately 7 minutes.[3]

  • After cooling to room temperature, the solid product, diethyl 2-(((4-chloro-2-methylphenyl)amino)methylene)malonate, is crystallized from an appropriate solvent.

Step 2: Cyclization using Eaton's Reagent

  • A mixture of the intermediate from Step 1 (1.0 equivalent) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is heated at 100 °C for 2 hours.[3]

  • The reaction mixture is then cooled to room temperature and carefully poured into a saturated sodium bicarbonate solution to neutralize the acid.

  • The precipitated product is collected by filtration, washed with water, and then recrystallized from ethanol to yield the final product.

Route 2: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[4] The regiochemical outcome of this reaction is highly dependent on the reaction conditions.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the aniline on the keto group of a β-ketoester, such as ethyl acetoacetate, to form a Schiff base. This intermediate then undergoes a thermal electrocyclic ring closure at high temperatures (around 250 °C) to form the 4-hydroxyquinoline.[4] The use of an inert, high-boiling solvent like mineral oil can significantly improve yields.[4]

Conrad_Limpach_Mechanism Aniline 4-chloro-2-methylaniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Condensation Beta-Ketoester Ethyl Acetoacetate Beta-Ketoester->Schiff_Base Product 4-Hydroxyquinoline Derivative Schiff_Base->Product Thermal Cyclization (~250°C)

Caption: The Conrad-Limpach synthesis pathway.

Experimental Protocol (General)
  • An equimolar mixture of 4-chloro-2-methylaniline and a suitable β-ketoester (e.g., diethyl malonate for the target molecule) is heated, often in the presence of an acid catalyst, to form the enamine intermediate.

  • The intermediate is then heated in a high-boiling solvent such as mineral oil or diphenyl ether to approximately 250 °C to effect cyclization.

  • Workup typically involves cooling the reaction mixture, followed by filtration and recrystallization of the precipitated product.

Route 3: The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[5] The regioselectivity of the reaction, yielding either 2-hydroxy- or 4-hydroxyquinolines, is dependent on the reaction conditions and the structure of the starting material.[6]

Mechanistic Rationale

The reaction proceeds via an intramolecular aldol-type condensation. A base, such as sodium hydroxide, deprotonates the α-position of either the ketone or the amide group of the o-acylaminoacetophenone precursor. The resulting enolate then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl group, followed by dehydration and aromatization to form the quinoline ring.

Feasibility for the Target Molecule

To synthesize this compound via the Camps cyclization, the required starting material would be an appropriately substituted o-acylaminoacetophenone. The synthesis of this specific precursor could be complex, potentially making this route less direct than the Gould-Jacobs or Conrad-Limpach methods for this particular target.

Route 4: The Friedländer Annulation

The Friedländer synthesis is a versatile and straightforward method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] The reaction is typically catalyzed by either acid or base.[8]

Mechanistic Rationale

The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol condensation and subsequent dehydration to form the quinoline.

Experimental Protocol (Catalyst-Free in Water)

Modern variations of the Friedländer synthesis have focused on developing more environmentally benign procedures. One such method utilizes water as a solvent at elevated temperatures without the need for a catalyst.[9]

  • A mixture of a 2-aminoaryl ketone (e.g., 2-amino-5-chloro-3-methylacetophenone, which would need to be synthesized) and a compound with an α-methylene group (such as diethyl malonate) is heated in water at around 70 °C.[9]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be purified by recrystallization.

Head-to-Head Comparison of Synthesis Routes

FeatureGould-Jacobs ReactionConrad-Limpach-Knorr SynthesisCamps CyclizationFriedländer Annulation
Starting Materials Substituted aniline and diethyl ethoxymethylenemalonateSubstituted aniline and β-ketoestero-acylaminoacetophenone2-aminoaryl aldehyde/ketone and a compound with an α-methylene group
Key Transformation Condensation followed by thermal cyclizationCondensation to Schiff base followed by thermal cyclizationIntramolecular aldol-type condensationCondensation and cyclodehydration
Reaction Conditions High temperature (>250 °C) for cyclization; modern methods use microwave or Eaton's reagent for milder conditions.Very high temperature (~250 °C) required for cyclization.Basic conditions (e.g., NaOH).Can be acid or base-catalyzed; modern methods are catalyst-free in water.
Reported Yields Moderate to good, can be improved with modern techniques.Moderate, highly dependent on solvent and temperature.Can be high, but depends on precursor availability.Generally good to excellent with modern protocols.
Advantages Well-established, reliable for 4-hydroxyquinolines.Provides access to 4-hydroxyquinolines.Good for specific substitution patterns if the precursor is available.Versatile, with greener modern alternatives.
Disadvantages Harsh conditions in the classical approach.Harsh reaction conditions, potential for low yields without optimization.Synthesis of the required precursor can be multi-stepped.Availability of the substituted 2-aminoaryl ketone can be a limitation.

Senior Application Scientist's Recommendation

For the synthesis of This compound , the Gould-Jacobs reaction stands out as the most direct and well-documented approach. The required starting materials, 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate, are commercially available or readily synthesized.

While the classical thermal cyclization requires harsh conditions, the modern advancements utilizing microwave-assisted synthesis or Eaton's reagent offer significant advantages in terms of reduced reaction times, milder conditions, and potentially higher yields. These modern protocols are highly recommended for laboratory-scale synthesis and for process optimization studies.

The Conrad-Limpach-Knorr synthesis is a viable alternative, though it often requires similarly high temperatures for the cyclization step. The Friedländer Annulation and Camps Cyclization , while powerful in their own right, would necessitate the synthesis of more complex starting materials for this specific target molecule, adding extra steps to the overall synthetic sequence and potentially lowering the overall yield.

Therefore, for researchers aiming to synthesize this compound, focusing on optimizing the Gould-Jacobs reaction, particularly with modern heating techniques, is the most promising and efficient strategy.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20 (1), 944–948.
  • Camps, R. Ueber die Darstellung von Oxychinolinen. Ber. Dtsch. Chem. Ges.1899, 32 (3), 3228–3234.
  • Gould–Jacobs reaction - Wikipedia. ([Link])

  • Shen, Q.; Wang, L.; Yu, J.; Liu, M.; Qiu, J.; Fang, L.; Guo, F.; Tang, J. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis2012 , 44 (03), 389–392. ([Link])

  • Friedländer Synthesis of Poly-Substituted Quinolines: A Mini Review - ResearchGate. ([Link])

  • Camps quinoline synthesis - Grokipedia. ([Link])

  • Friedländer Quinoline Synthesis - ResearchGate. ([Link])

  • Conrad–Limpach synthesis - Wikipedia. ([Link])

  • Mansilla, D. S.; Asís, S. E.; Muscia, G. C. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank2017 , 2017 (4), M961. ([Link])

  • Camps Quinoline Synthesis | Chem-Station Int. Ed. ([Link])

  • Camps quinoline synthesis - Wikipedia. ([Link])

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A Researcher's Guide to the Reproducible Synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Synthetic Methodologies, Experimental Variables, and Characterization for Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of synthetic protocols is paramount. This guide provides a comprehensive analysis of the synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a quinoline derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, this document aims to dissect the nuances of its synthesis, offering field-proven insights to navigate the challenges of achieving consistent and reliable experimental outcomes.

The Gould-Jacobs Reaction: The Primary Synthetic Route

The most established and widely utilized method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[1] This thermal cyclization process offers a robust pathway to the quinoline core. The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate, followed by a high-temperature intramolecular cyclization.

The synthesis of this compound via the Gould-Jacobs reaction commences with the reaction of 4-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM).

Gould_Jacobs_Workflow Aniline 4-chloro-2-methylaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product This compound Intermediate->Product Thermal Cyclization (>250°C) Solvent High-boiling solvent (e.g., Dowtherm A) Solvent->Product

Figure 1: General workflow of the Gould-Jacobs synthesis for the target compound.
Detailed Experimental Protocol: A Gould-Jacobs Approach

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Upon completion, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250-260°C.

  • Slowly and cautiously add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for 30-60 minutes. The cyclized product is often insoluble in the hot solvent and will precipitate.

  • Allow the reaction mixture to cool to below 100°C and add a non-polar solvent like hexane or heptane to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Factors Influencing Reproducibility in the Gould-Jacobs Reaction

The seemingly straightforward Gould-Jacobs reaction is subject to several variables that can significantly impact yield, purity, and overall reproducibility.

ParameterEffect on ReactionTroubleshooting and Optimization
Reaction Temperature The cyclization step is highly temperature-dependent, typically requiring >250°C. Insufficient temperature leads to incomplete reaction, while excessive heat can cause decomposition and the formation of tarry byproducts.Precise temperature control is crucial. Use a high-boiling, inert solvent and a reliable heating mantle with a temperature controller. Microwave-assisted synthesis can offer rapid and uniform heating, potentially improving yields and reducing reaction times.[3]
Reaction Time Prolonged reaction times at high temperatures can lead to product degradation.The optimal reaction time should be determined empirically by monitoring the reaction progress (e.g., by TLC or HPLC) to maximize product formation while minimizing degradation.
Purity of Starting Materials Impurities in the 4-chloro-2-methylaniline or diethyl ethoxymethylenemalonate can lead to side reactions and lower yields.Use freshly distilled or high-purity starting materials.
Solvent Choice The high-boiling solvent must be inert and effectively transfer heat. Residual solvent in the final product can be a significant impurity.Dowtherm A and diphenyl ether are common choices. Ensure thorough washing of the precipitated product to remove the solvent.
Regioselectivity With unsymmetrically substituted anilines like 4-chloro-2-methylaniline, there is a possibility of forming two regioisomeric quinoline products. The cyclization can occur at either of the two ortho positions to the amino group.The regioselectivity is influenced by both steric and electronic factors. In the case of 4-chloro-2-methylaniline, cyclization is expected to be influenced by the steric hindrance of the methyl group and the electronic effect of the chloro group. Detailed spectroscopic analysis (e.g., 2D NMR) is essential to confirm the structure of the obtained product.

Alternative Synthetic Strategy: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis presents a viable alternative for the preparation of 4-hydroxyquinolines. This method involves the condensation of an aniline with a β-ketoester. For the synthesis of the target compound, this would involve the reaction of 4-chloro-2-methylaniline with diethyl malonate.

Conrad_Limpach_Workflow Aniline 4-chloro-2-methylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (Acid or Base catalyst) Ketoester Diethyl malonate Ketoester->Enamine Product This compound Enamine->Product Thermal Cyclization (~250°C) Solvent High-boiling solvent (e.g., Mineral Oil) Solvent->Product

Figure 2: General workflow of the Conrad-Limpach synthesis.
Comparative Analysis: Gould-Jacobs vs. Conrad-Limpach
FeatureGould-Jacobs ReactionConrad-Limpach Synthesis
Starting Materials Aniline and an alkoxymethylenemalonate (e.g., DEEM)Aniline and a β-ketoester (e.g., diethyl malonate)
Key Intermediate AnilidomethylenemalonateEnamine
Reaction Conditions High-temperature thermal cyclization (>250°C)High-temperature thermal cyclization (~250°C)
Advantages Generally good yields for 4-hydroxyquinoline-3-carboxylates.Can also be used to synthesize 2-hydroxyquinolines under different conditions.
Disadvantages Potential for regioisomeric products with unsymmetrical anilines. High reaction temperatures can lead to side reactions.Also requires high temperatures, with similar potential for side product formation. The initial condensation can be reversible.

Characterization and Data Interpretation: Ensuring Product Identity and Purity

Thorough characterization of the final product is a cornerstone of reproducible synthesis. The following data, while not experimentally determined for the exact title compound, are predicted based on the analysis of closely related structures and serve as a benchmark for successful synthesis.

Expected Characterization Data for this compound:

AnalysisExpected Results
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 200-250°C
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), the methyl group on the quinoline ring (singlet), aromatic protons on the quinoline core, and a broad singlet for the hydroxyl/amide proton.
¹³C NMR Resonances for the carbonyl carbons of the ester and the quinolone tautomer, as well as signals for the aromatic and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂ClNO₃, M.W. = 265.7 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks for O-H/N-H stretching, C=O stretching (ester and quinolone), and C-Cl stretching.

Troubleshooting Common Reproducibility Issues

IssuePotential Cause(s)Recommended Action(s)
Low Yield - Incomplete condensation or cyclization.- Product decomposition at high temperatures.- Formation of regioisomers.- Optimize reaction time and temperature for both steps.- Ensure efficient removal of ethanol after condensation.- Use microwave synthesis for better temperature control.[3]- Purify the intermediate before cyclization.
Tarry Byproducts - Excessive heating during cyclization.- Maintain precise temperature control.- Reduce reaction time at high temperatures.- Consider using a lower boiling, high-boiling solvent if compatible.
Formation of Regioisomers - Cyclization at both ortho positions of the aniline.- Carefully analyze the product mixture using HPLC and NMR.- Develop a purification method (e.g., fractional crystallization or chromatography) to separate the isomers.
Product Contamination - Residual high-boiling solvent.- Incomplete reaction.- Ensure thorough washing of the crude product.- Recrystallize the product from an appropriate solvent system.

Conclusion

The synthesis of this compound, primarily through the Gould-Jacobs reaction, is a well-established but nuanced process. Achieving reproducible results hinges on meticulous control over key experimental parameters, particularly temperature and reaction time. Researchers must be vigilant about the potential for regioisomer formation and adept at troubleshooting common issues such as low yields and byproduct formation. By understanding the underlying chemical principles and diligently applying the protocols and insights outlined in this guide, scientists can enhance the consistency and success rate of their synthetic endeavors, paving the way for further advancements in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the ADME Properties of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate are of particular interest for their potential biological activities. However, progression from a promising hit to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] This guide provides a comparative framework for evaluating the ADME profile of this quinoline series, explaining the causal relationships behind experimental choices and presenting standardized protocols for key in vitro assays. Our objective is to empower research teams to identify candidates with favorable pharmacokinetic profiles, thereby reducing attrition rates in later-stage development.[4]

The Pivotal Role of ADME in Drug Discovery

The therapeutic efficacy of a drug is not solely dependent on its interaction with a biological target. It must first reach that target in sufficient concentration and for an adequate duration, a journey dictated by its ADME profile.[2][5] Early and accurate assessment of ADME properties is therefore essential to avoid costly late-stage failures.[6] This guide focuses on a tiered approach, starting with broad, predictive in silico methods and progressing to more definitive, resource-intensive in vitro assays.

Key ADME Parameters & Their Importance:

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium.[7]

  • Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs.[2] This is heavily influenced by factors like plasma protein binding.[8]

  • Metabolism: The enzymatic conversion of a drug into other compounds (metabolites), primarily in the liver.[9] This process is a major determinant of a drug's half-life and potential for drug-drug interactions.[9][10]

  • Excretion: The removal of the drug and its metabolites from the body.

Foundational In Silico Profiling: Predicting "Drug-Likeness"

Before embarking on laboratory experiments, computational tools can provide rapid, cost-effective predictions of a compound's physicochemical properties, which are strong determinants of its ADME profile.[11][12][13] A cornerstone of this initial assessment is Lipinski's Rule of Five.[4][14]

Lipinski's Rule of Five (Ro5): A First-Pass Filter Formulated by Christopher Lipinski, this rule of thumb identifies compounds that are more likely to be orally bioavailable.[4][14][15] An orally active drug generally has no more than one violation of the following criteria[4][14][16]:

  • Molecular Weight (MW) < 500 Daltons: Smaller molecules tend to diffuse more easily.[4][14]

  • LogP (Octanol-Water Partition Coefficient) < 5: LogP is a measure of lipophilicity. While some lipophilicity is needed to cross cell membranes, excessive values can lead to poor aqueous solubility and trapping in fatty tissues.[5][15]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[4]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[4]

Application to Quinoline Derivatives: Let's consider the parent scaffold, this compound, and two hypothetical derivatives to illustrate the comparative analysis.

CompoundStructure (Hypothetical)MW (Da)cLogPHBDHBARo5 ViolationsPredicted Absorption
Parent Core Scaffold~279.7~3.5140Good
Derivative A Parent + CH₂CH₂OH~323.8~3.2250Good
Derivative B Parent + SO₂N(CH₃)₂~386.9~3.1160Good

This data is illustrative. Actual values must be calculated using cheminformatics software.

This initial screen suggests all three compounds possess "drug-like" properties and are good candidates for further in vitro testing.[17][18]

Comparative Analysis of Absorption

Good oral absorption requires a compound to have adequate solubility and the ability to permeate the intestinal wall.[7] We assess this using a tiered approach, starting with a simple artificial membrane assay and progressing to a more complex cell-based model.

In Vitro Permeability: Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[7][19] It utilizes a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form a barrier with tight junctions and active transporters that mimics the intestinal epithelium.[7][20][21]

Causality Behind the Method: This assay is superior to simple membrane assays because it can measure both passive diffusion and active transport, including identifying if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[7][20] An efflux ratio (ER), calculated by comparing permeability in the basolateral-to-apical (B-A) direction versus the apical-to-basolateral (A-B) direction, greater than 2 suggests the compound is actively pumped out of the cell, which can limit its absorption.[20]

Illustrative Data:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted In Vivo Absorption
Parent 15.216.11.1High
Derivative A 12.530.12.4Moderate (Potential Efflux)
Derivative B 1.82.01.1Low
Atenolol (Low Perm Control)< 1.0< 1.0~1.0Low
Propranolol (High Perm Control)> 20.0> 20.0~1.0High

Interpretation:

  • The Parent compound shows high permeability and no efflux, predicting good absorption.

  • Derivative A has good intrinsic permeability but is identified as a potential efflux substrate (ER > 2), which may limit its bioavailability.

  • Derivative B exhibits low passive permeability, suggesting it may be poorly absorbed.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the bidirectional permeability assay to determine the apparent permeability coefficient (Papp) and Efflux Ratio.

Self-Validation System:

  • Monolayer Integrity: Transepithelial Electrical Resistance (TEER) is measured before and after the experiment. A value ≥ 200 Ω·cm² typically indicates a confluent, healthy monolayer.[22]

  • Controls: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls are run with each batch to validate assay performance.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for ~21 days to allow for differentiation into a monolayer.[20]

  • Pre-incubation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber. The opposing chamber contains fresh transport buffer.[7]

  • Incubation: The plate is incubated at 37°C with gentle shaking for a set period (e.g., 2 hours).[7]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.

  • Quantification: The concentration of the compound in each sample is determined by LC-MS/MS.

  • Calculation: Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER_check Verify monolayer integrity (TEER measurement) Culture->TEER_check Dose_A Dose Apical side (for A->B) TEER_check->Dose_A If TEER OK Dose_B Dose Basolateral side (for B->A) TEER_check->Dose_B If TEER OK Incubate Incubate at 37°C (e.g., 2 hours) Dose_A->Incubate Dose_B->Incubate Sample Sample donor and receiver chambers Incubate->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate Report Report Data Calculate->Report

Caption: Bidirectional Caco-2 permeability assay workflow.

Comparative Analysis of Distribution

Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins, primarily albumin.[8] Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[23][24] Therefore, determining the fraction unbound (fᵤ) is critical.

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for measuring PPB.[2][8] It involves separating a chamber containing plasma and the test compound from a buffer-only chamber by a semi-permeable membrane.[25] Only the unbound drug can cross the membrane. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the percentage of drug that was bound to proteins.[2]

Illustrative Data:

Compound% PPB (Human Plasma)Predicted In Vivo Distribution
Parent 92.5%Largely confined to vasculature
Derivative A 85.0%Moderate tissue distribution
Derivative B 99.8%Very low tissue distribution, potential for drug interactions
Warfarin (High Binding Control)>99%Low tissue distribution
Metoprolol (Low Binding Control)~12%Wide tissue distribution

Interpretation:

  • High binding (>99%), as seen in Derivative B , can severely limit the amount of free drug available to act on its target and may be a red flag for potential drug-drug interactions, where one drug displaces another from plasma proteins.

  • Lower binding, as in Derivative A , generally allows for greater distribution into tissues.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Self-Validation System:

  • Equilibrium Time: A preliminary experiment should determine the minimum time required to reach equilibrium.[25]

  • Stability & Non-specific Binding: The compound must be stable in plasma at 37°C, and non-specific binding to the dialysis device should be assessed.[24]

Methodology:

  • Preparation: Prepare a solution of the test compound in plasma from the desired species (e.g., human, mouse).[23]

  • Device Loading: Add the plasma-drug mixture to the donor chamber of a RED device and dialysis buffer (e.g., PBS, pH 7.4) to the receiver chamber.[8][23]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for the predetermined equilibrium time (e.g., 4-8 hours).[23][25]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample to ensure the final matrix is identical for both.[25]

  • Quantification: Analyze the concentration in both samples by LC-MS/MS.

  • Calculation: Fraction unbound (fᵤ) = [Concentration in buffer chamber] / [Concentration in plasma chamber]. % PPB = (1 - fᵤ) * 100.

Comparative Analysis of Metabolic Stability

Metabolism is the body's primary mechanism for clearing foreign compounds.[9] The rate of metabolism, particularly by liver enzymes, determines a drug's half-life and dosing regimen. The human liver microsome (HLM) stability assay is a standard in vitro tool to assess susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10][26]

Causality Behind the Method: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes.[27] By incubating a compound with HLM in the presence of the necessary cofactor (NADPH) and measuring its disappearance over time, we can calculate its intrinsic clearance (Clᵢₙₜ) — a measure of the inherent ability of the liver to metabolize the drug.[9][10]

Illustrative Data:

CompoundHalf-life (t½, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Parent 4531Moderate
Derivative A > 60< 23Low
Derivative B 8173High
Verapamil (High Turnover Control)< 10> 139High
Carbamazepine (Low Turnover Control)> 60< 23Low

Interpretation:

  • Derivative B is rapidly metabolized, suggesting it would likely have a short half-life in vivo and be cleared quickly.

  • Derivative A is highly stable, indicating it would likely have a long half-life. This can be desirable for less frequent dosing but can also increase the risk of accumulation and toxicity.

  • The Parent compound shows moderate stability, often a good starting point for optimization.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Self-Validation System:

  • Negative Control: A control incubation without the NADPH cofactor is essential to ensure that the disappearance of the compound is due to enzymatic metabolism and not chemical instability.[10]

  • Positive Controls: High and low turnover compounds are included to confirm the metabolic competency of the microsomal batch.[9]

Methodology:

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1-3 µM).[9][27]

  • Pre-incubation: Pre-incubate the mixture at 37°C to bring it to temperature.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.[10][27]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[9][26]

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.[10]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Half-life (t½) is calculated as 0.693/k. Intrinsic clearance is calculated from the half-life and reaction conditions.[10]

ADME Screening Cascade

ADME_Cascade cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: In Vitro Profiling cluster_tier3 Tier 3: Lead Optimization Compound_Library Compound Library (>1000s) In_Silico In Silico Screening (Lipinski's Ro5, etc.) Compound_Library->In_Silico Solubility Kinetic Solubility Compound_Library->Solubility Hits Selected Hits (~100s) In_Silico->Hits Solubility->Hits HLM Metabolic Stability (HLM Assay) Hits->HLM Caco2 Permeability (Caco-2 Assay) Hits->Caco2 PPB Plasma Protein Binding (RED) Hits->PPB Leads Lead Candidates (<10) HLM->Leads Caco2->Leads PPB->Leads MetID Metabolite ID Leads->MetID DDI CYP Inhibition Leads->DDI InVivo_PK In Vivo PK (Rodent) MetID->InVivo_PK DDI->InVivo_PK

Caption: A typical tiered ADME screening cascade in drug discovery.

Integrated Analysis and Conclusion

The ultimate goal of this comparative analysis is to build a holistic understanding of a compound's potential pharmacokinetic profile. No single parameter determines success. For instance, a compound with high metabolic stability (a positive attribute) but extremely low permeability (a negative attribute) is unlikely to succeed as an oral drug.

Based on our illustrative data:

  • Parent Compound: Presents a balanced profile with high permeability, moderate metabolic stability, and moderately high protein binding. It serves as a strong benchmark.

  • Derivative A: Shows improved metabolic stability and lower protein binding, which are advantageous. However, its potential as an efflux substrate warrants further investigation with specific P-gp inhibitors.[20]

  • Derivative B: Exhibits poor permeability and very high metabolic instability, making it the least promising of the three candidates for further development as an oral agent.

By systematically applying the assays described herein, research teams can make data-driven decisions, prioritizing resources on derivatives with the most promising, well-rounded ADME properties for advancement into more complex preclinical and clinical studies.

References

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  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Anonymous. Caco2 assay protocol. Provided by the user.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

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  • PubMed. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

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  • ResearchGate. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. [Link]

  • Hindawi. Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. [Link]

  • Semantic Scholar. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of al. [Link]

  • PubMed. Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. [Link]

  • ProQuest. Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. [Link]

  • PubMed Central. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]

  • MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.